2',6'-Difluoro-4'-methoxyacetophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNPIUPAKOREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397345 | |
| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-84-6 | |
| Record name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone (CAS: 886498-84-6): A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Ketone
2',6'-Difluoro-4'-methoxyacetophenone is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the unique combination of a reactive acetyl group, a methoxy moiety, and, most significantly, the vicinal fluorine atoms on the phenyl ring. This substitution pattern is not a random chemical curiosity; it is a deliberate design element that leverages the powerful and multifaceted role of fluorine in medicinal chemistry.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[2]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a precursor in the synthesis of targeted therapeutics, most notably the CSF1R inhibitor, Pexidartinib.[3]
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in a laboratory or manufacturing setting. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886498-84-6 | [4] |
| Molecular Formula | C₉H₈F₂O₂ | [4] |
| Molecular Weight | 186.16 g/mol | [4] |
| Predicted Boiling Point | 224.2 ± 35.0 °C | [5] |
| Predicted Density | 1.213 ± 0.06 g/cm³ | [5] |
| Storage Temperature | Room Temperature (Sealed in dry) | [5] |
| Hazard Identification | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [4] |
Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation of 3,5-Difluoroanisole
The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole.[2][6] This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the electron-rich aromatic ring.
Causality Behind Experimental Choices
The choice of reagents and conditions in a Friedel-Crafts acylation is critical for achieving high yield and regioselectivity.
-
Starting Material: 3,5-Difluoroanisole is the logical precursor. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The two fluorine atoms are deactivating but are also ortho, para-directing. The acylation occurs at the 4-position (para to the methoxy group and ortho to both fluorine atoms), which is the most sterically accessible and electronically activated position.
-
Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂) are the common sources for the acetyl group. Acetyl chloride is often preferred for its higher reactivity.[7]
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent.[2] A stoichiometric amount of the catalyst is necessary because the product, an aromatic ketone, forms a stable complex with the Lewis acid, rendering it inactive.[6]
-
Solvent and Temperature: The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.[8]
Reaction Mechanism
The mechanism proceeds through three key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to its cleavage to form a resonance-stabilized acylium ion.[2]
-
Electrophilic Aromatic Substitution: The π-electrons of the 3,5-difluoroanisole ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Product Formation: A weak base, typically AlCl₄⁻, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The product then complexes with AlCl₃.
-
Workup: An aqueous workup is required to decompose the aluminum chloride-ketone complex and isolate the final product.[8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation.
Materials:
-
3,5-Difluoroanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: To this mixture, add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. A color change is typically observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from methanol or ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While a publicly available, peer-reviewed full dataset for this specific compound is scarce, the expected spectroscopic data can be predicted based on its structure and comparison with analogous compounds.[9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (2H): A triplet or doublet of doublets around δ 6.6-6.8 ppm, showing coupling to the two adjacent fluorine atoms. Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm. Acetyl Protons (3H): A sharp singlet around δ 2.5-2.6 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, ~195-200 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine (C2' and C6') will appear as doublets with large C-F coupling constants. The carbon bonded to the methoxy group (C4') will be significantly shielded. Methoxy Carbon (-OCH₃): A signal around δ 56 ppm. Acetyl Carbon (-CH₃): A signal in the aliphatic region, ~26-30 ppm. |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 186. Key Fragments: A prominent peak at m/z = 171, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant peak at m/z = 143, corresponding to the loss of the acetyl group ([M-COCH₃]⁺). |
Application in Drug Development: The Synthesis of Pexidartinib
The primary driver for the industrial synthesis of this compound is its role as a key starting material for the production of Pexidartinib (Turalio®).[5][11] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[1][12] It is the first systemic therapy approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor.[11]
While multiple synthetic routes to pexidartinib have been published, several originate from precursors that are directly derived from this compound. The synthesis of pexidartinib often involves the construction of a central pyridine core, which is then linked to the 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety and a side chain containing the 6-(trifluoromethyl)pyridin-3-yl group.[5][13]
The Strategic Role of the 2,6-Difluoro Moiety in CSF1R Inhibition
The inclusion of the 2,6-difluorophenyl group is a deliberate and critical aspect of pexidartinib's design, contributing to its high potency and selectivity.
-
Modulation of pKa and Hydrogen Bonding: The two electron-withdrawing fluorine atoms significantly increase the acidity of any hydroxyl groups that may be present on the phenyl ring in subsequent intermediates or in the final drug molecule. This altered acidity can optimize hydrogen bonding interactions within the kinase's ATP-binding pocket, a key determinant of inhibitor potency.[11]
-
Metabolic Blocking: Aromatic rings are often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Placing metabolically robust fluorine atoms at key positions, such as ortho to a linking group, can block these metabolic pathways. This increases the compound's metabolic stability, leading to a longer half-life and improved bioavailability.[4]
-
Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into the target protein's binding site. This can enhance binding affinity and selectivity.
-
Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-rich regions within the protein's active site, further contributing to the overall binding energy.
The 2,6-difluorophenyl moiety is a well-established pharmacophore in kinase inhibitor design, and its presence in pexidartinib is a testament to its effectiveness in fine-tuning the molecular properties required for a successful therapeutic agent.[12][14]
Conclusion
This compound is far more than a simple chemical intermediate. It represents a convergence of synthetic practicality and rational drug design principles. Its synthesis via the robust Friedel-Crafts acylation makes it an accessible building block, while its specific trifunctional substitution pattern provides the essential structural and electronic features required for the construction of sophisticated, modern therapeutics. For researchers and drug development professionals, a deep understanding of this compound's properties, synthesis, and the strategic rationale for its use is crucial for leveraging its potential in the discovery and development of next-generation medicines.
References
- 1. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 1-(2,6-Difluoro-4-methoxyphenyl)ethanone [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 14. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2',6'-Difluoro-4'-methoxyacetophenone, a fluorinated aromatic ketone that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique electronic properties, conferred by the presence of two ortho-fluorine atoms and a para-methoxy group, make it a valuable scaffold for medicinal chemists. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in the field of drug development, providing researchers and scientists with the foundational knowledge to effectively utilize this versatile intermediate.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 886498-84-6, is a substituted acetophenone.[1] The molecule consists of a central benzene ring substituted with an acetyl group, a methoxy group, and two fluorine atoms. The fluorine atoms at the 2' and 6' positions exert strong electron-withdrawing effects through induction, while the methoxy group at the 4' position acts as an electron-donating group through resonance. This electronic interplay is crucial for its reactivity and the biological activity of its derivatives.
The molecular formula of this compound is C9H8F2O2, and it has a molecular weight of 186.16 g/mol .[1]
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 886498-84-6 | [1] |
| Molecular Formula | C9H8F2O2 | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Boiling Point (Predicted) | 224.2±35.0 °C | [2] |
| Density (Predicted) | 1.213±0.06 g/cm3 | [2] |
| Storage Temperature | Room Temperature (Sealed in dry) | [2] |
Synthesis of this compound
A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. While a specific patent for a related compound, 2-fluoro-4-methoxyacetophenone, outlines a similar procedure, the general principles are applicable.[3] The synthesis involves the reaction of a substituted anisole with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3,5-Difluoroanisole (starting material)
-
Acetyl chloride (acylating agent)
-
Anhydrous aluminum chloride (Lewis acid catalyst)
-
Dichloroethane (solvent)
-
Ice water
-
Methanol (for recrystallization)
Procedure:
-
In a reaction flask, dissolve 3,5-difluoroanisole in dichloroethane and cool the mixture to 0°C with stirring.
-
Slowly add anhydrous aluminum chloride to the cooled solution, maintaining the temperature.
-
Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to proceed for a specified time (e.g., 1 hour) to ensure complete acylation.
-
Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, and then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the dichloroethane under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The methoxy protons would be a singlet around δ 3.8 ppm, and the acetyl methyl protons would be a singlet around δ 2.5 ppm. |
| ¹³C NMR | The carbonyl carbon would be expected around δ 195-200 ppm. Aromatic carbons would appear in the δ 100-160 ppm range, with those bonded to fluorine showing characteristic splitting. The methoxy carbon would be around δ 55 ppm, and the acetyl methyl carbon around δ 26 ppm. |
| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-O stretching between 1000-1300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 186. |
Applications in Drug Discovery and Research
Acetophenones are a class of compounds that serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5] The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.
This compound is a valuable precursor for the synthesis of more complex molecules with potential biological activity. Structurally related acetophenone derivatives have shown a broad range of pharmacological properties, including enzyme inhibition.[5] For instance, other substituted acetophenones have demonstrated inhibitory activity against enzymes like urease and hepatic mixed function oxidases.[5]
Role as a Scaffold in Drug Development
References
An In-Depth Technical Guide to the Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2',6'-Difluoro-4'-methoxyacetophenone, a key building block in the development of various pharmaceutical agents. The document delineates the core synthetic strategies, focusing on the underlying chemical principles and practical considerations for each step. Emphasis is placed on the Friedel-Crafts acylation of 3,5-difluoroanisole as a primary and efficient route. This guide also covers alternative approaches, detailed experimental protocols, purification techniques, and analytical characterization, aiming to equip researchers with the necessary knowledge for successful and reproducible synthesis.
Introduction: Significance of this compound
This compound, with the chemical formula C9H8F2O2, is an aromatic ketone of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs, particularly the difluorinated methoxyphenyl group, are present in a variety of biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for synthesizing novel therapeutic agents.[3] A thorough understanding of its synthesis is therefore crucial for the advancement of related research and development projects.
Primary Synthesis Pathway: Friedel-Crafts Acylation of 3,5-Difluoroanisole
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of 3,5-difluoroanisole.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion, which then acts as the electrophile.[4] The mechanism can be broken down into the following key steps:
-
Formation of the Acylium Ion: The acylating agent, typically acetyl chloride or acetic anhydride, reacts with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[4][6]
-
Electrophilic Attack: The electron-rich aromatic ring of 3,5-difluoroanisole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[6]
However, it is important to note that the ketone product can form a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[5] The final product is liberated upon aqueous workup.[5]
Causality Behind Experimental Choices
-
Choice of Starting Material (3,5-Difluoroanisole): The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. In 3,5-difluoroanisole, the position para to the methoxy group (C4) is sterically unhindered and electronically activated, making it the primary site for electrophilic substitution. The two fluorine atoms at the 3 and 5 positions further direct the incoming electrophile to the 2, 4, or 6 positions. The combined directing effects strongly favor acylation at the 4-position, leading to the desired product.
-
Choice of Acylating Agent: Acetyl chloride is a common and effective acylating agent. Acetic anhydride can also be used, sometimes with a different catalyst system.[4]
-
Choice of Catalyst (Aluminum Chloride): Anhydrous aluminum chloride is a powerful Lewis acid that efficiently generates the acylium ion.[4][5] Other Lewis acids can be employed, but AlCl₃ is often the most cost-effective for this transformation.
-
Solvent Selection: A dry, non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is typically used to prevent reaction with the Lewis acid catalyst and to dissolve the reactants.[7][8]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to warm to room temperature to drive the reaction to completion.[7]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure and may require optimization.
Materials:
-
3,5-Difluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
To this mixture, add a solution of 3,5-difluoroanisole in dry dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Alternative Synthetic Routes
While Friedel-Crafts acylation is the most direct approach, other multi-step pathways can be envisioned, often starting from more readily available precursors.
Synthesis from 2',6'-Difluoro-4'-hydroxyacetophenone
This route involves the synthesis of the corresponding hydroxyacetophenone followed by methylation of the phenolic hydroxyl group.
Step 1: Synthesis of 2',6'-Difluoro-4'-hydroxyacetophenone This intermediate can be prepared, for example, through a Fries rearrangement of 3,5-difluorophenyl acetate or via a Houben-Hoesch reaction with 3,5-difluorophenol. Another approach involves the demethylation of this compound, though this is counterintuitive if the methoxy compound is the target.[9]
Step 2: Methylation of the Phenolic Hydroxyl Group The phenolic hydroxyl group of 2',6'-difluoro-4'-hydroxyacetophenone can be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.
Causality Behind Experimental Choices:
-
Choice of Methylating Agent: Dimethyl sulfate is a potent and cost-effective methylating agent. Methyl iodide is also effective but can be more expensive.
-
Choice of Base: A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide ion, which then reacts with the methylating agent.
-
Solvent: A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
Diagram of the Alternative Methylation Pathway:
Caption: Alternative synthesis via methylation.
Purification and Characterization
Purification Techniques
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual catalyst.
-
Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7][10]
-
Column Chromatography: For separating mixtures with closely related polarities, flash column chromatography on silica gel is a powerful technique.[10] A gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to elute the components.[10][11]
| Purification Technique | Principle | Typical Solvents | Advantages |
| Recrystallization | Differential solubility at varying temperatures | Ethanol/Water, Methanol | Scalable, cost-effective for high purity |
| Column Chromatography | Differential adsorption to a stationary phase | Hexane/Ethyl Acetate | High resolution for complex mixtures |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum will show characteristic signals for the acetyl methyl protons, the methoxy protons, and the aromatic protons, with coupling patterns indicative of the substitution pattern.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[12]
-
Elemental Analysis: Provides the percentage composition of elements (C, H), which should match the calculated values for the molecular formula C9H8F2O2.[12]
Safety Considerations
-
Friedel-Crafts Reaction: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme caution.
Conclusion
The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of 3,5-difluoroanisole. This technical guide has provided a detailed examination of this primary synthetic route, including the underlying mechanism, practical experimental considerations, and a generalized protocol. Alternative pathways, purification methods, and analytical characterization techniques have also been discussed to provide a comprehensive resource for researchers. Adherence to proper safety protocols is paramount when performing these chemical transformations.
References
- 1. This compound | 886498-84-6 [amp.chemicalbook.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. 886498-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
physical and chemical properties of 2',6'-Difluoro-4'-methoxyacetophenone
An In-Depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone
Authored by a Senior Application Scientist
Foreword: Unveiling a Core Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. It is within this context that this compound emerges not merely as another chemical entity, but as a pivotal building block for next-generation therapeutics.
This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, exploring the causality behind its utility, its core physicochemical and spectroscopic characteristics, and the protocols for its safe handling and application. The structure of this document is designed to follow a logical progression, from fundamental identification to practical application, providing a comprehensive resource for the laboratory professional.
Compound Identification and Core Structure
Correctly identifying a chemical compound is the foundation of all subsequent research. This compound is systematically known as 1-(2,6-Difluoro-4-methoxyphenyl)ethanone. Its structural features—a phenyl ring activated by a methoxy group and flanked by two electron-withdrawing fluorine atoms ortho to an acetyl group—are critical to its chemical behavior and synthetic utility.
An In-Depth Technical Guide to the Safe Handling of 2',6'-Difluoro-4'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety in Chemical Research
As a cornerstone in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research, 2',6'-difluoro-4'-methoxyacetophenone (CAS No. 886498-84-6) presents a unique profile of reactivity and, consequently, of potential hazards.[1] The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, pKa, and overall toxicological profile, often in ways that are not immediately intuitive.[2] This guide is crafted to provide drug development professionals and researchers with a robust framework for the safe handling and utilization of this valuable synthetic building block. It is predicated on a philosophy of proactive risk mitigation, ensuring that scientific innovation and personal safety advance in tandem.
Disclaimer: As of the last update of this document, a comprehensive, officially published Safety Data Sheet (SDS) for this compound (CAS No. 886498-84-6) was not publicly available. The following guidance has been synthesized from data on structurally analogous compounds, including various fluorinated and methoxylated acetophenones, and established principles of laboratory safety. This information is intended to be a thorough guide, but users must conduct their own risk assessments based on the specific quantities and experimental conditions they plan to employ.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards is the foundational step in any safety protocol. While specific toxicological data for this compound is limited, information from suppliers and data for structurally related compounds allows for a well-grounded preliminary hazard assessment.
GHS Hazard Classification
Based on available data for the target compound and its analogues, the following GHS classifications should be assumed:
| Hazard Class | Category | GHS Statement | Source (Compound) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2'-Fluoro-4'-methoxyacetophenone[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | This compound, 2'-Fluoro-4'-methoxyacetophenone[3][4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | This compound[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2'-Fluoro-4'-methoxyacetophenone, 2,6-Difluoro-4-methoxybenzeneboronic acid[4][6] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | 4'-Methoxyacetophenone[7][8] |
Expert Insight: The presence of two electron-withdrawing fluorine atoms ortho to the acetyl group can influence the electrophilicity of the carbonyl carbon and the overall electronic properties of the aromatic ring. While this is desirable for certain chemical reactions, it may also enhance the compound's reactivity with biological nucleophiles, such as amino acid residues in skin proteins, potentially leading to skin sensitization. The irritant nature of many substituted acetophenones is well-documented.[9]
Primary Routes of Exposure and Associated Risks
-
Dermal Contact: The most probable route of exposure in a laboratory setting. Expected to cause skin irritation and may lead to allergic contact dermatitis in sensitized individuals.[3][5]
-
Ocular Contact: Direct contact with the solid or solutions can cause serious eye irritation.[3][5]
-
Inhalation: Inhalation of dust particles may cause respiratory tract irritation.[4][6]
-
Ingestion: While less likely, accidental ingestion is presumed to be harmful based on data from analogous compounds.[7][8]
Hierarchy of Controls: A Multi-layered Safety Protocol
A robust safety plan relies on a multi-layered approach, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts and vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] A face shield should be worn in situations with a higher risk of splashing, such as during the workup of large-scale reactions.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[7] For extended operations, consider double-gloving.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure cuffs are snug to prevent accidental contact with reagents.
-
-
Respiratory Protection: Not typically required when handling small quantities within a functioning fume hood. If a fume hood is unavailable or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, peer-reviewed SOP is critical for minimizing exposure and ensuring reproducible, safe science.
Preparation and Weighing
-
Designate Area: Cordon off a specific area within the fume hood for handling the compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the reagent bottle.
-
Don PPE: Put on all required PPE before opening the container.
-
Weighing: Carefully weigh the required amount of the solid compound onto a weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid. Never pour directly from the bottle if it can be avoided.
-
Clean-up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp paper towel, which should then be disposed of as solid chemical waste.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11]
-
Keep away from strong oxidizing agents and strong bases.[10]
-
The container should be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
Emergency Response Protocol
Immediate and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
-
In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
In case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3][7]
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste disposal.[7]
-
Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed hazardous waste container.
-
Disposal must be carried out in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoridealert.org [fluoridealert.org]
- 3. fishersci.com [fishersci.com]
- 4. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Foreword: Strategic Importance of 2',6'-Difluoro-4'-methoxyacetophenone
An In-depth Technical Guide for the Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
This compound is a highly valuable fluorinated building block in modern synthetic chemistry. Its unique substitution pattern—a ketone flanked by two fluorine atoms with a para-methoxy group—makes it a crucial precursor for a range of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the ortho-fluorine atoms significantly influences the reactivity of the acetyl group and the aromatic ring, offering unique synthetic handles for further elaboration. This guide provides a comprehensive overview of the most efficient and reliable synthetic strategy for its preparation, focusing on the selection of an optimal starting material and the rationale behind the chosen methodology.
Part 1: Foundational Strategy - The Critical Choice of Starting Material
The key to an efficient synthesis of this compound lies in selecting a starting material that leverages the inherent directing effects of its substituents to achieve the desired regiochemistry. A retrosynthetic analysis points to an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, as the most direct approach to introduce the acetyl group.
The target molecule's substitution pattern strongly suggests 3,5-difluoroanisole (also known as 1,3-difluoro-5-methoxybenzene) as the ideal starting material. Let's analyze the directing effects on this arene:
-
Methoxy Group (-OCH₃): A powerful activating and ortho, para-directing group.
-
Fluorine Atoms (-F): Deactivating yet ortho, para-directing halogens.
In 3,5-difluoroanisole, the 4-position is para to the strongly activating methoxy group and simultaneously ortho to both fluorine atoms. This convergence of directing effects makes the 4-position highly electron-rich and sterically accessible, priming it for regioselective electrophilic attack. The alternative positions (2- and 6-) are ortho to the methoxy group but are sterically encumbered and electronically influenced by the adjacent fluorine atoms, making them less favorable for acylation.
Comparative Analysis of Synthetic Routes
While other pathways could be envisioned, they introduce unnecessary complexity compared to the direct acylation of 3,5-difluoroanisole. For instance, a route starting from 2,6-difluoroaniline[1] would require multiple steps, including diazotization to introduce a hydroxyl group, followed by methylation and finally acylation, significantly lowering the overall efficiency. Similarly, organometallic routes, while powerful tools in synthesis[2], are not the most logical choice here. A directed ortho-metalation of 3,5-difluoroanisole would likely occur at the 2-position, directed by the methoxy group, leading to the incorrect isomer.
The logical superiority of the Friedel-Crafts acylation of 3,5-difluoroanisole is outlined below.
Caption: Logical workflow for selecting the optimal synthetic pathway.
Part 2: The Core Protocol - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] The reaction proceeds via an electrophilic acylium ion, generated in situ from an acylating agent and a Lewis acid catalyst.[4]
Reaction Mechanism
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acylating agent (acetyl chloride), polarizing the C-Cl bond. This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the 3,5-difluoroanisole ring attacks the acylium ion. This attack occurs selectively at the 4-position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the aromaticity of the ring to yield the final ketone product. The Lewis acid catalyst is complexed to the product ketone and is liberated upon aqueous workup.
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials and Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer
-
Reflux condenser with a gas outlet (connected to a bubbler or scrub system)
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
Reagents:
-
3,5-Difluoroanisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), ~6M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or Hexanes/Ethyl Acetate mixture)
Procedure:
-
Setup: Under an inert atmosphere, charge the three-necked flask with anhydrous aluminum chloride (1.2 equivalents). Add dry DCM to the flask.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3,5-difluoroanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dry DCM.
-
Reaction: Add the solution from the dropping funnel dropwise to the cooled AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Warming and Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated HCl. Caution: This is an exothermic process and may release HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain this compound as a crystalline solid.[5]
Caption: Step-by-step workflow for the synthesis protocol.
Data Summary and Expected Outcome
The following table summarizes the typical parameters for this synthesis. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.
| Parameter | Value/Compound | Rationale |
| Starting Arene | 3,5-Difluoroanisole | Provides optimal regioselectivity. |
| Acylating Agent | Acetyl Chloride | Common, reactive acyl source. |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Potent catalyst for activating the acyl chloride.[4] |
| Stoichiometry | Arene:Acyl-Cl:AlCl₃ ≈ 1:1.1:1.2 | A slight excess of acyl chloride and catalyst ensures full conversion of the starting arene. |
| Solvent | Dichloromethane (DCM) | Inert solvent, good for low-temperature reactions. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Expected Yield | 75-90% | Typical range for a well-optimized Friedel-Crafts acylation. |
| Product M.W. | 186.16 g/mol | C₉H₈F₂O₂[5] |
Part 3: Conclusion and Field Insights
For the synthesis of this compound, the Friedel-Crafts acylation of 3,5-difluoroanisole stands as the most authoritative and industrially scalable method. Its high regioselectivity is predetermined by the powerful directing effects of the methoxy group, making it a textbook example of strategic synthesis design. The protocol described herein is robust, but its success hinges on the rigorous exclusion of moisture, which can deactivate the Lewis acid catalyst and lead to side reactions. Researchers and drug development professionals can confidently employ this methodology to access this key intermediate for further synthetic transformations.
References
An In-depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone: Synthesis, Properties, and Pharmaceutical Potential
This guide provides a comprehensive technical overview of 2',6'-Difluoro-4'-methoxyacetophenone, a fluorinated aromatic ketone of growing interest in medicinal chemistry. Given the limited direct historical information on this specific molecule, this document synthesizes information from analogous compounds and foundational principles of organic and medicinal chemistry to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes with detailed protocols, and its potential applications as a key building block in the development of novel therapeutics.
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] Strategically placed fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][5]
Acetophenones, in turn, are a class of aromatic ketones that serve as versatile intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[6] The convergence of these two areas—the strategic use of fluorine and the synthetic utility of the acetophenone scaffold—gives rise to fluorinated acetophenones, a class of compounds with significant potential in drug discovery.[7] this compound (CAS No. 886498-84-6) is an exemplar of this class, offering a unique substitution pattern that can impart desirable properties to larger, more complex molecules.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886498-84-6 | [8] |
| Molecular Formula | C₉H₈F₂O₂ | [8] |
| Molecular Weight | 186.16 g/mol | [8] |
| IUPAC Name | 1-(2,6-difluoro-4-methoxyphenyl)ethanone | [10] |
| Synonyms | This compound | [11] |
Synthesis of this compound: A Plausible Approach via Friedel-Crafts Acylation
While specific literature on the discovery of this compound is scarce, its synthesis can be plausibly achieved through well-established synthetic methodologies. The most probable and industrially scalable route is the Friedel-Crafts acylation of 3,5-difluoroanisole.[12][13] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones.[14]
The proposed reaction involves the acylation of 3,5-difluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][15] The methoxy group is an activating, ortho-para directing group, while the fluorine atoms are deactivating but also ortho-para directing. In this case, the acetyl group is directed to the position ortho to the methoxy group and para to one of the fluorine atoms.
Caption: Proposed synthetic workflow for this compound via Friedel-Crafts Acylation.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the Friedel-Crafts acylation of analogous compounds.[15]
Materials:
-
3,5-Difluoroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
Addition of 3,5-Difluoroanisole: Add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is a robust method, other synthetic strategies could also be employed. One such alternative is the ortho-lithiation of 3,5-difluoroanisole followed by quenching with an acetylating agent.[16] This method can offer excellent regioselectivity, particularly when the directing group strongly influences the position of metalation.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its potential as a versatile building block for the synthesis of novel pharmaceutical agents.[9] The presence of two fluorine atoms ortho to the acetyl group can significantly influence the properties of molecules derived from this scaffold.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The acetophenone moiety can be elaborated into various heterocyclic systems that are common in kinase inhibitors. The difluoro substitution pattern can enhance binding affinity and selectivity for the target kinase.
-
Anti-inflammatory Agents: Fluorinated compounds have shown promise as anti-inflammatory agents.[17] this compound could serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Central Nervous System (CNS) Agents: The increased lipophilicity imparted by fluorine can improve the blood-brain barrier penetration of drug candidates, making this scaffold attractive for the development of CNS-active compounds.[5]
Caption: Potential applications of this compound in drug discovery.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern, combining the activating methoxy group with two deactivating but directing fluorine atoms, offers a nuanced platform for the synthesis of novel therapeutic agents. While its own history of discovery is not well-documented, its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The future of this compound lies in its application in drug discovery programs, where the strategic incorporation of fluorine continues to be a powerful tool for optimizing the properties of drug candidates. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities are warranted to fully unlock the potential of this promising scaffold.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 886498-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 9. 1-(2,6-Difluoro-4-methoxyphenyl)ethanone [myskinrecipes.com]
- 10. rdchemicals.com [rdchemicals.com]
- 11. echemi.com [echemi.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. lookchem.com [lookchem.com]
An In-Depth Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone: A Key Intermediate in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in the synthesis of novel therapeutic agents. Among these, 2',6'-Difluoro-4'-methoxyacetophenone stands out as a pivotal intermediate, particularly in the development of kinase inhibitors and anti-inflammatory drugs.[1] The presence of two fluorine atoms ortho to the acetyl group, combined with a methoxy substituent, provides a unique chemical handle for constructing complex pharmaceutical compounds with potentially improved efficacy and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a representative synthetic approach, and its applications in drug development. The information is tailored for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Nomenclature and Structure
The nomenclature and structural details of this compound are fundamental for its identification and use in synthesis.
-
IUPAC Name: 1-(2,6-Difluoro-4-methoxyphenyl)ethanone
-
Common Synonyms: this compound
-
CAS Number: 886498-84-6
-
Molecular Formula: C₉H₈F₂O₂
-
Molecular Weight: 186.16 g/mol
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of 1-(2,6-Difluoro-4-methoxyphenyl)ethanone.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in readily available literature, the properties of structurally similar analogs provide valuable context for its handling and use. The table below compares the known properties of the non-fluorinated and mono-fluorinated parent compounds.
| Property | 1-(4-methoxyphenyl)ethanone | 1-(2-fluoro-4-methoxyphenyl)ethanone | 1-(2,6-difluoro-4-methoxyphenyl)ethanone |
| CAS Number | 100-06-1 | 74457-86-6 | 886498-84-6 |
| Molecular Formula | C₉H₁₀O₂ | C₉H₉FO₂ | C₉H₈F₂O₂ |
| Molecular Weight | 150.17 g/mol | 168.16 g/mol | 186.16 g/mol |
| Melting Point | 36-39 °C | 52-54 °C | Data not available |
| Boiling Point | 260 °C | Data not available | Data not available |
| Appearance | White crystalline solid | White to almost white powder/crystal | Data not available |
Data for analogs sourced from various chemical suppliers and databases.[2][3][4]
The introduction of fluorine atoms is expected to influence the melting point and boiling point due to changes in intermolecular forces and molecular symmetry. The solubility is anticipated to be in common organic solvents.
Synthesis Methodology
This reaction typically involves the acylation of a substituted benzene ring with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Proposed Reaction Scheme:
Figure 2: Proposed synthesis workflow for 1-(2,6-Difluoro-4-methoxyphenyl)ethanone via Friedel-Crafts acylation.
Experimental Protocol (Representative for a related compound):
The following protocol is based on the synthesis of 1-(2-fluoro-4-methoxyphenyl)ethanone and should be adapted and optimized for the synthesis of the difluoro analog.
-
Reaction Setup: In a flask equipped with a stirrer, add an inert solvent such as dichloromethane, followed by 3,5-difluoroanisole. Cool the mixture to 0°C.
-
Catalyst Addition: Carefully add a Lewis acid catalyst, for example, aluminum chloride, to the cooled solution while maintaining the temperature.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains between 0-10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is typically quenched by pouring it into ice-cold water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[5]
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its utility is particularly noted in the development of:
-
Kinase Inhibitors: The structural motif of this compound is valuable for creating molecules that can fit into the ATP-binding pocket of various kinases, which are key targets in oncology and inflammation.
-
Anti-inflammatory Agents: The difluorinated phenyl ring can be incorporated into scaffolds designed to modulate inflammatory pathways.
The presence of the fluorine atoms can enhance the metabolic stability of the resulting drug candidates by blocking sites of oxidative metabolism. Furthermore, the electronic effects of the fluorine atoms can influence the acidity of nearby protons and the binding affinity of the molecule to its target protein.[1]
Spectroscopic Characterization
While specific spectra for this compound are not widely published, data for the mono-fluorinated analog, 1-(2-fluoro-4-methoxyphenyl)ethanone, can provide a reference for the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the acetyl group (a singlet around 2.5 ppm), and the aromatic protons, which will exhibit splitting patterns influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the methyl carbons of the methoxy and acetyl groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
For 1-(2-fluoro-4-methoxyphenyl)ethanone, spectral data is available on public databases such as PubChem.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern makes it an important intermediate for the synthesis of fluorinated pharmaceuticals with potentially enhanced properties. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of closely related analogs. Further research and publication of its detailed characterization and synthetic protocols will undoubtedly facilitate its broader application in the development of next-generation therapeutics.
References
- 1. 1-(2,6-Difluoro-4-methoxyphenyl)ethanone [myskinrecipes.com]
- 2. 2′-氟-4′-甲氧基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 6. 2'-Fluoro-4'-methoxyacetophenone | C9H9FO2 | CID 592821 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2',6'-Difluoro-4'-methoxyacetophenone for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Scaffolds in Modern Chemistry
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can influence pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. 2',6'-Difluoro-4'-methoxyacetophenone is a valuable synthon that incorporates these desirable features, presenting a versatile scaffold for the development of novel therapeutic agents and other high-value chemical entities. This guide aims to provide a comprehensive resource on its commercial availability, key technical specifications, safety and handling protocols, and potential applications.
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from grams to kilograms, with options for custom synthesis for larger-scale needs.
Table 1: Prominent Commercial Suppliers
| Supplier | Purity | Available Quantities | Additional Notes |
| Matrix Scientific | Inquire | 1g, 5g | Custom synthesis and library design services offered.[1] |
| Aromsyn Co., Ltd. | ≥ 98% | Gram to kilogram scale | Specializes in high-purity manufacturing for R&D and industrial applications.[1] |
| MySkinRecipes | 98% | 1g | Offers the compound for research settings.[2] |
| Echemi | Inquire | Inquire | Lists multiple suppliers on its platform.[1] |
| P&S Chemicals | Inquire | Inquire | Provides the compound and related chemical products. |
| Benchchem | Inquire | Inquire | Supplies a range of building blocks for chemical synthesis. |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Spectroscopic Data
While a comprehensive Certificate of Analysis (CoA) for this compound is not publicly available, the following table summarizes its key chemical properties based on information from various suppliers.
Table 2: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 886498-84-6 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| IUPAC Name | 1-(2,6-Difluoro-4-methoxyphenyl)ethanone | |
| Purity | Typically ≥ 98% | [1] |
| Appearance | (Not specified, likely a solid) | |
| Solubility | (Not specified) | |
| Melting Point | (Not specified) | |
| Boiling Point | (Not specified) |
Spectroscopic Data
-
¹H NMR: Aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The methoxy group protons would likely be a singlet around δ 3.8-4.0 ppm, and the acetyl methyl protons would be a singlet around δ 2.5-2.7 ppm.
-
¹³C NMR: The carbonyl carbon is expected in the region of δ 195-205 ppm. Aromatic carbons would appear between δ 100-165 ppm, with those directly attached to fluorine showing characteristic C-F coupling. The methoxy and acetyl methyl carbons would be expected around δ 55-60 ppm and δ 25-30 ppm, respectively.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-F stretching vibrations would likely be observed in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 186.16.
Safety and Handling
A complete Safety Data Sheet (SDS) for this compound is not widely available. However, based on information from suppliers and data for structurally related compounds, the following hazard information and handling precautions should be considered.
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
It may also be harmful if swallowed, and may cause respiratory irritation, based on data for similar acetophenone derivatives.[3][4][5][6][7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P270: Do not eat, drink or smoke when using this product.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][4][5]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Storage and Handling:
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
Synthetic Routes and Potential Impurities
Potential Impurities:
Based on this proposed synthesis, potential impurities could include:
-
Unreacted starting materials (3,5-difluoroanisole).
-
Isomeric products from acylation at other positions on the aromatic ring, although the directing effects of the methoxy and fluoro groups make the desired product the major isomer.
-
Byproducts from side reactions, such as dealkylation of the methoxy group.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of the fluoro and methoxy groups can enhance metabolic stability and binding affinity in drug candidates.[2]
Potential applications include:
-
Kinase Inhibitors: The acetophenone moiety can serve as a handle for further chemical transformations to build molecules that target the ATP-binding site of kinases, which are crucial targets in oncology and inflammation.
-
Anti-inflammatory Agents: This compound can be a starting material for the synthesis of molecules designed to modulate inflammatory pathways.
-
Agrochemicals: The structural features of this compound are relevant to the development of new herbicides and fungicides, where bioavailability and environmental persistence are key factors.[2]
While specific examples of its use in the synthesis of marketed drugs are not yet prevalent in the literature, its structural motifs are of high interest in ongoing drug discovery programs.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its fluorinated structure offers advantages for the development of novel compounds with enhanced biological and physicochemical properties. While detailed public data on its properties and synthesis are still emerging, this guide provides a solid foundation for researchers to procure, handle, and utilize this compound in their research endeavors. As with any chemical, it is imperative to consult the supplier's specific safety and handling information before use.
References
Methodological & Application
The Strategic deployment of 2',6'-Difluoro-4'-methoxyacetophenone in Modern Medicinal Chemistry: Applications and Synthetic Protocols
Introduction: The Significance of Fluorine and Methoxy Moieties in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of rational drug design. The presence of fluorine can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The difluoromethyl group, in particular, is noted for its unique electronic properties that can modulate the conformation and bioactivity of a drug candidate.[2] Similarly, the methoxy group can influence a compound's solubility, membrane permeability, and interactions with biological targets. The compound 2',6'-Difluoro-4'-methoxyacetophenone emerges as a valuable intermediate, combining these features to offer a versatile platform for the synthesis of novel therapeutic agents.[3] This guide provides an in-depth exploration of its applications and detailed protocols for its use in medicinal chemistry research.
Core Applications in Medicinal Chemistry
This compound serves as a critical building block for a variety of bioactive molecules. Its primary application lies in the synthesis of chalcones and other heterocyclic compounds with therapeutic potential. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment that can be exploited to fine-tune the pharmacological profile of derivative compounds.
A Key Intermediate for Bioactive Compounds
This substituted acetophenone is particularly useful in the development of:
-
Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding sites of various kinases, which are crucial targets in oncology.
-
Anti-inflammatory Agents: The difluorophenyl moiety is a known feature in potent anti-inflammatory drugs, suggesting that derivatives of this compound could exhibit similar activities.[4]
-
Antimicrobial and Antifungal Agents: Chalcones, which can be readily synthesized from this intermediate, are known to possess a broad spectrum of antimicrobial activities.
The structural features of this compound are anticipated to enhance the metabolic stability and binding affinity of the resulting drug molecules.[3]
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[2] This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound.
Reaction Scheme:
Figure 1: General scheme for Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) solution (40-50% w/v in water)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a minimal amount of ethanol with stirring at room temperature.
-
Base Addition: While stirring, slowly add the aqueous potassium hydroxide solution dropwise to the reaction mixture. A change in color is often observed.[2]
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water.[5]
-
Acidification: Slowly acidify the mixture with dilute hydrochloric acid until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[1][5]
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[5]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]
-
Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[4]
Experimental Workflow Diagram:
Figure 2: Workflow for chalcone synthesis and purification.
Data Presentation
The following table presents representative data for chalcones synthesized from substituted acetophenones, illustrating the types of biological activities and potencies that can be expected.
| Chalcone Derivative (General Structure) | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone | HT-29 (Colon) | 7.8 | [2] |
| 2',4',4-Trimethoxychalcone | PC-3 (Prostate) | 10.2 | [2] |
| HMA Substituted Chalcone (LY-2) | MCF-7 (Breast) | 4.61 - 9 | [7] |
| HMA Substituted Chalcone (LY-8) | HT29 (Colon) | 4.61 - 9 | [7] |
| HMA Substituted Chalcone (LY-10) | A549 (Lung) | 4.61 - 9 | [7] |
Potential Signaling Pathways Modulated by Chalcone Derivatives
Chalcones are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with nucleophilic residues in proteins, leading to the inhibition of enzymes and transcription factors.
Figure 3: Potential inhibition of MAPK and NF-κB pathways by chalcones.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the synthesis of novel bioactive compounds with potentially enhanced pharmacological properties. The protocols and conceptual frameworks presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this building block in their quest for next-generation therapeutics. The continued exploration of derivatives from this starting material is poised to yield potent and selective modulators of various disease targets.
References
Application Notes and Protocols for Reactions with 2',6'-Difluoro-4'-methoxyacetophenone
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and experimental considerations for 2',6'-Difluoro-4'-methoxyacetophenone (DFMA), a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of specific published protocols for this compound, this document synthesizes established principles of organic chemistry and data from analogous structures to propose robust experimental methodologies. We will delve into the nuanced reactivity imparted by the unique substitution pattern of DFMA, offering detailed, step-by-step protocols for key transformations including Claisen-Schmidt condensation and the reduction of the ketone moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile synthon into their research programs.
Introduction: Understanding the Reactivity of this compound
This compound (DFMA) is a unique aromatic ketone characterized by a methoxy group at the 4-position and two fluorine atoms flanking the acetyl group at the 2- and 6-positions. This substitution pattern creates a fascinating interplay of electronic and steric effects that govern its reactivity.
-
Electronic Effects: The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). The para-methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions.
-
Steric Effects: The presence of two ortho-substituents sterically hinders the acetyl group. This can impact the accessibility of the carbonyl carbon and the acidity of the α-protons, potentially requiring more forcing conditions for reactions involving these sites compared to less substituted acetophenones.
These combined effects make DFMA a valuable but challenging substrate. The protocols outlined in this guide are designed with these considerations in mind, providing a solid foundation for its successful application in synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards of a compound is paramount before its use in any experimental setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886498-84-6 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Predicted Boiling Point | 224.2 ± 35.0 °C | [2] |
| Predicted Density | 1.213 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature (sealed in a dry environment) | [2] |
Safety and Handling
-
Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[3][4][5]
-
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
If inhaled, move to fresh air.
-
If swallowed, seek immediate medical attention.
-
Experimental Protocols
The following protocols are designed to serve as a starting point for the synthetic manipulation of DFMA. Optimization may be necessary depending on the specific substrate and desired outcome.
Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are valuable intermediates in drug discovery.[6][7] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The dual ortho-fluoro substituents in DFMA are expected to increase the acidity of the α-protons, potentially facilitating enolate formation. However, steric hindrance around the acetyl group may necessitate slightly elevated temperatures or longer reaction times.
Workflow for Claisen-Schmidt Condensation
References
- 1. This compound | 886498-84-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 886498-84-6 [m.chemicalbook.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: 2',6'-Difluoro-4'-methoxyacetophenone as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Fluorinated Synthon
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacological profiles. The 2',6'-difluoro-4'-methoxyacetophenone moiety is a particularly valuable building block due to the unique interplay of its substituents. The ortho-difluoro substitution pattern significantly modulates the electronic properties of the carbonyl group, influencing its reactivity and the conformational preferences of downstream products. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve binding affinity at target proteins through favorable electrostatic interactions.
The para-methoxy group, an electron-donating substituent, also plays a crucial role. It influences the reactivity of the aromatic ring and provides a handle for further synthetic diversification, such as demethylation to a phenol, which can participate in subsequent cyclization reactions. This combination of features makes this compound an ideal starting point for constructing a diverse array of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of three key classes of biologically relevant heterocyclic compounds: Chalcones , Pyrazoles , and Flavones . We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.
Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only biologically active in their own right but are also critical precursors for a multitude of heterocyclic systems.[1] They are typically synthesized through a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative, a reaction known as the Claisen-Schmidt condensation.[2] The presence of the electron-withdrawing fluorine atoms on the acetophenone ring can influence the acidity of the α-protons, making this a key transformation to optimize.
Causality and Mechanistic Insight: The reaction proceeds by the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH or KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone.
Figure 1: General workflow for Claisen-Schmidt condensation.
Experimental Protocol 1: Synthesis of (E)-1-(2,6-difluoro-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone from this compound and benzaldehyde.
Materials:
-
This compound (1.86 g, 10 mmol)
-
Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)
-
Ethanol (30 mL)
-
Sodium Hydroxide (NaOH) solution (10% aqueous, 25 mL)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and vacuum filtration apparatus.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution (25 mL) dropwise over 15 minutes. The solution will typically turn yellow.
-
Reaction Monitoring: Continue stirring the mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1).
-
Precipitation and Isolation: Once the reaction is complete (as indicated by the consumption of the starting acetophenone), pour the reaction mixture into a beaker containing 200 mL of cold deionized water with constant stirring. A solid precipitate will form.
-
Filtration and Washing: Allow the precipitate to stand for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).
-
Purification: The crude product is typically purified by recrystallization from ethanol to yield the pure chalcone as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Part 2: Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles found in numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib.[3] The α,β-unsaturated ketone functionality of chalcones makes them ideal electrophilic substrates for cyclocondensation reactions with nucleophiles like hydrazine to form the pyrazole ring.
Causality and Mechanistic Insight: The reaction is initiated by a nucleophilic attack (Michael addition) of one nitrogen atom of hydrazine onto the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the stable aromatic pyrazole ring.
Figure 2: Pathway for the synthesis of pyrazoles from chalcones.
Experimental Protocol 2: Synthesis of a Fluorinated Pyrazole Derivative
This protocol describes the cyclization of the previously synthesized chalcone with hydrazine hydrate.
Materials:
-
(E)-1-(2,6-difluoro-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (2.74 g, 10 mmol)
-
Hydrazine Hydrate (80% solution, ~0.75 mL, 12 mmol)
-
Ethanol (40 mL)
-
Glacial Acetic Acid (0.5 mL, catalytic amount)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend the chalcone (10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (12 mmol) to the suspension, followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the chalcone spot and the appearance of a new, typically more polar, product spot.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of ice-cold water and stir. A solid product will precipitate out.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified pyrazole derivative under vacuum.
Part 3: Synthesis of Flavone Derivatives
Flavones are a class of flavonoids characterized by a 2-phenyl-4H-chromen-4-one backbone. They are widely distributed in plants and possess a broad spectrum of biological activities.[4] A common and effective method for synthesizing flavones is the oxidative cyclization of the corresponding chalcone precursors. This transformation is particularly useful as it builds upon the chalcone intermediates.
Causality and Mechanistic Insight: The reaction typically involves an oxidizing agent, such as iodine, in a solvent like dimethyl sulfoxide (DMSO). The mechanism is thought to proceed via electrophilic addition of iodine to the double bond of the chalcone, followed by an intramolecular nucleophilic attack from the phenolic oxygen onto the β-carbon. For this to occur, the methoxy group on the acetophenone must first be converted to a hydroxyl group. Subsequent elimination of HI and oxidation leads to the formation of the aromatic pyrone ring of the flavone structure.
Figure 3: Synthesis of flavones via oxidative cyclization.
Experimental Protocol 3: Synthesis of a Fluorinated Flavone
This protocol requires a 2'-hydroxychalcone precursor, which can be obtained by demethylating the 2',6'-difluoro-4'-methoxychalcone using a reagent like boron tribromide (BBr₃). The subsequent cyclization is detailed below.
Materials:
-
1-(2,6-difluoro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-hydroxychalcone) (2.60 g, 10 mmol)
-
Iodine (I₂) (2.54 g, 10 mmol)
-
Dimethyl Sulfoxide (DMSO) (30 mL)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2'-hydroxychalcone derivative (10 mmol) and iodine (10 mmol) in DMSO (30 mL).
-
Oxidative Cyclization: Heat the mixture in an oil bath at 100-120 °C for 2-6 hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of a saturated aqueous solution of sodium thiosulfate. This will quench the excess iodine (the brown color will disappear). A solid precipitate of the flavone will form.
-
Isolation and Washing: Stir the mixture for 20 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with plenty of water.
-
Purification: The crude flavone can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Drying: Dry the purified product in a vacuum oven.
Summary of Applications
The following table summarizes the key heterocyclic systems accessible from this compound and its derivatives.
| Heterocyclic Class | Key Synthetic Transformation | Typical Reagents | Significance / Application |
| Chalcones | Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH in Ethanol | Precursors for many heterocycles; possess anti-inflammatory and anticancer activities.[1] |
| Pyrazoles | Cyclocondensation | Hydrazine Hydrate, Acetic Acid in Ethanol | Core structure in many pharmaceuticals, including anti-inflammatory (COX-2 inhibitors) and anticancer drugs.[3] |
| Flavones | Oxidative Cyclization | Iodine (I₂), DMSO | Widespread biological activities including antioxidant, anti-inflammatory, and anticancer properties.[4] |
Conclusion and Future Perspectives
This compound has demonstrated its role as a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of chalcones, pyrazoles, and flavones are robust and can be adapted to a wide range of substituted aldehydes and other nucleophilic partners. This adaptability allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The strategic placement of the difluoro and methoxy groups provides a solid foundation for developing new chemical entities with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. Future work could explore multicomponent reactions or flow chemistry setups to further streamline the synthesis of these valuable heterocyclic scaffolds.[5]
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. galchimia.com [galchimia.com]
Application Notes and Protocols for Aldol Condensation Reactions of 2',6'-Difluoro-4'-methoxyacetophenone
Introduction: Navigating the Synthesis of Fluorinated Chalcones
The aldol condensation, a cornerstone of carbon-carbon bond formation, provides a powerful platform for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1] This guide focuses on the Claisen-Schmidt condensation, a variant of the aldol reaction, involving 2',6'-Difluoro-4'-methoxyacetophenone as the ketone component.[1] The resulting fluorinated chalcones are of significant interest to researchers in drug discovery and materials science due to the unique physicochemical properties imparted by the fluorine atoms.
The presence of two fluorine atoms at the ortho positions (2' and 6') of the acetophenone ring introduces significant electronic and steric effects that modulate the reactivity of the molecule. These electron-withdrawing fluorine atoms increase the acidity of the α-protons of the acetyl group, facilitating the formation of the enolate nucleophile under basic conditions.[2][3] This enhanced acidity, however, must be carefully managed to prevent unwanted side reactions. This document provides a detailed exploration of the theoretical underpinnings and practical execution of aldol condensation reactions involving this specific fluorinated acetophenone, offering protocols and insights for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Role of Ortho-Difluoro Substitution
The Claisen-Schmidt condensation of this compound with an aromatic aldehyde proceeds via a base-catalyzed mechanism. The key steps are outlined below:
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
The strong inductive electron-withdrawing effect of the two ortho-fluorine atoms significantly increases the acidity of the α-protons of the acetyl group in this compound compared to its non-fluorinated analog.[2] This facilitates the initial deprotonation step by a base, leading to the formation of a resonance-stabilized enolate. The stability of this enolate is crucial for the subsequent nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. However, the steric bulk of the ortho-fluorine atoms can also influence the approach of the enolate to the aldehyde, potentially affecting the reaction rate.[4] Careful selection of the base and reaction conditions is therefore critical to achieve optimal yields.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of chalcones from this compound.
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard and widely used method for the Claisen-Schmidt condensation.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., p-anisaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 - 1.2 eq.) in a minimal amount of absolute ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a freshly prepared aqueous solution of KOH (e.g., 60%) or NaOH dropwise.[5] The reaction mixture will typically change color.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Slowly add 10% HCl solution with stirring until the mixture is acidic (pH ~2-3). This will cause the chalcone product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly protocol avoids the use of organic solvents during the reaction step.[6][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Solid Sodium hydroxide (NaOH)
-
Mortar and pestle
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Grinding: In a clean and dry mortar, combine this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and solid NaOH (1.0 eq.).[6]
-
Reaction: Grind the mixture vigorously with a pestle. The solid mixture will typically become a paste and may change color as the reaction proceeds. The reaction is often complete within 5-15 minutes.
-
Work-up: Add cold water to the mortar and continue to grind to break up the solid mass.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation: A Comparative Overview
The following table summarizes representative yields for Claisen-Schmidt condensations involving various substituted acetophenones and benzaldehydes, providing a basis for comparison.
| Acetophenone Derivative | Aldehyde Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH | Ethanol/Water | 24 | Quantitative | [4] |
| Acetophenone | o-Fluorobenzaldehyde | PTSA | Solvent-free (MW) | 0.5 | 70 | [8] |
| Acetophenone | m-Fluorobenzaldehyde | PTSA | Solvent-free (MW) | 0.5 | 75 | [8] |
| Acetophenone | p-Fluorobenzaldehyde | PTSA | Solvent-free (MW) | 0.5 | 95.5 | [8] |
| 4-Hydroxyacetophenone | 4-Methoxybenzaldehyde | NaOH | Methanol | 24 | High | [9] |
| 2-Hydroxy-5-methylacetophenone | Benzaldehyde | Piperidine | Ethanol | - | - | [4] |
Note: Specific yield data for the direct reaction of this compound is limited in the literature. The provided data for ortho-fluorobenzaldehyde suggests that steric hindrance can reduce yields compared to meta and para isomers.[8]
Characterization of Chalcone Products
The synthesized chalcones should be thoroughly characterized to confirm their structure and purity.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The trans-configuration of the α,β-unsaturated system is confirmed by the large coupling constant (J ≈ 15-16 Hz) between the vinylic protons (H-α and H-β).[9] Aromatic protons will appear in the downfield region, and the methoxy protons will be a singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbonyl carbon typically resonates around 188-195 ppm.[2] The α- and β-carbons of the enone system will also show characteristic signals.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the conjugated carbonyl (C=O) stretching vibration is expected in the range of 1640-1680 cm⁻¹.[9]
-
The C=C stretching vibration of the enone system appears around 1580-1620 cm⁻¹.
-
C-F stretching vibrations will be present, typically in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the chalcone should be observed.[9]
-
2. Melting Point Determination: A sharp and well-defined melting point range is indicative of a pure compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The successful synthesis of the target chalcone is confirmed through a combination of physical and spectroscopic data. The characteristic large coupling constant of the vinylic protons in the ¹H NMR spectrum provides unambiguous evidence for the formation of the trans-chalcone. Furthermore, the presence of the conjugated carbonyl group is readily identified by its characteristic stretching frequency in the IR spectrum. The combination of these techniques, along with mass spectrometry to confirm the molecular weight, provides a robust and reliable method for validating the experimental outcome.
Conclusion and Future Directions
The aldol condensation of this compound offers a versatile and efficient route to a variety of fluorinated chalcones. The protocols outlined in this guide, including both conventional and solvent-free methods, provide a solid foundation for researchers to synthesize these valuable compounds. The strong electron-withdrawing nature of the ortho-difluoro substituents enhances the acidity of the α-protons, facilitating enolate formation. By carefully controlling the reaction conditions, high yields of the desired chalcone products can be achieved. The detailed characterization methods ensure the structural integrity and purity of the synthesized molecules. Further exploration of different catalysts and reaction conditions, as well as the expansion of the substrate scope to include a wider range of aromatic aldehydes, will undoubtedly lead to the discovery of novel fluorinated chalcones with promising applications in medicinal chemistry and materials science.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scialert.net [scialert.net]
Application Notes and Protocols for the Synthesis of Novel Chalcone Derivatives Utilizing 2',6'-Difluoro-4'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Incorporation of Fluorine in Chalcone Scaffolds
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif serves as a versatile template in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[1][2]. The biological efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological targets such as cysteine residues in proteins[3].
The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. The high electronegativity and small size of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins[4]. Specifically, the use of 2',6'-Difluoro-4'-methoxyacetophenone as a precursor introduces two fluorine atoms ortho to the carbonyl group. This substitution is anticipated to exert strong electronic and steric effects, potentially leading to novel chalcone derivatives with unique biological profiles.
This document provides a comprehensive guide to the synthesis of chalcone derivatives using this compound. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and outline methods for purification and characterization.
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation[4][5]. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens[5]. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the characteristic α,β-unsaturated ketone of the chalcone scaffold.
The general mechanism involves the following key steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone derivative (in this case, this compound) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The aldol intermediate readily dehydrates under the reaction conditions to form the stable, conjugated chalcone product.
The choice of solvent and base is crucial for the success of the Claisen-Schmidt condensation. Ethanol or methanol are commonly used solvents, and aqueous solutions of NaOH or KOH are effective catalysts[3][6].
Visualizing the Synthesis: Reaction Mechanism and Workflow
To provide a clear visual representation of the synthetic process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: The Claisen-Schmidt condensation mechanism for chalcone synthesis.
Caption: A streamlined workflow for the synthesis and purification of chalcone derivatives.
Detailed Experimental Protocol
This protocol outlines a general method for the synthesis of a chalcone derivative from this compound and a selected aromatic aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (1-2 equivalents, e.g., 40% w/v) to the mixture. The addition should be done dropwise to control the reaction temperature.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate)[7]. The reaction is typically complete within 2-4 hours, often indicated by a color change or the formation of a precipitate.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. Stir vigorously to ensure complete precipitation of the crude chalcone.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel[8].
-
Washing: Wash the crude product with cold distilled water until the filtrate is neutral to litmus paper. This removes any remaining base and salts.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol[8]. This process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which results in the formation of pure crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcone derivatives should be confirmed using a combination of spectroscopic and analytical techniques:
-
Melting Point: A sharp and defined melting point is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, such as the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1680 cm⁻¹), C=C double bond, and C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry of the double bond (trans configuration is usually favored).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition[1].
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data for the synthesis of various chalcone derivatives using this compound.
| Aldehyde Substituent | Molecular Formula of Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Melting Point (°C) |
| H (Benzaldehyde) | C₁₆H₁₂F₂O₂ | 274.26 | - | - | - | - |
| 4-Chloro | C₁₆H₁₁ClF₂O₂ | 308.71 | - | - | - | - |
| 4-Methoxy | C₁₇H₁₄F₂O₃ | 304.29 | - | - | - | - |
| 4-Nitro | C₁₆H₁₁F₂NO₄ | 319.26 | - | - | - | - |
Note: The theoretical and actual yields, as well as melting points, will vary depending on the specific reaction conditions and the scale of the synthesis.
Conclusion and Future Perspectives
The synthesis of novel chalcone derivatives from this compound via the Claisen-Schmidt condensation offers a promising avenue for the discovery of new therapeutic agents. The presence of the difluoro and methoxy functionalities is expected to impart unique biological activities. The protocols outlined in this document provide a robust framework for the synthesis, purification, and characterization of these compounds. Further studies to evaluate the biological activities of these novel chalcones are warranted and could lead to the identification of lead compounds for drug development.
References
Application Notes and Protocols for 2',6'-Difluoro-4'-methoxyacetophenone as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
2',6'-Difluoro-4'-methoxyacetophenone is an aromatic ketone that has emerged as a valuable and versatile intermediate in the landscape of modern pharmaceutical development. Its strategic importance lies in the unique combination of its structural features: a difluorinated phenyl ring, a methoxy group, and a reactive acetyl moiety. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The ortho-difluoro substitution pattern, in particular, can influence the conformation of the molecule and introduce favorable electronic properties. This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and its application in the synthesis of biologically active compounds, particularly as a precursor to kinase inhibitors and other therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a research and development setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 886498-84-6 | [3] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Appearance | Not explicitly stated, but related acetophenones are typically white to off-white crystalline solids. | |
| Storage | Room temperature, in a dry, sealed container. | [1] |
Safety and Handling Precautions
This compound is classified as an irritant[3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation[4][5][6]. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Protocol 1: Friedel-Crafts Acylation of 3,5-Difluoroanisole
This protocol describes a general procedure for the synthesis of this compound from 3,5-difluoroanisole.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2',6'-Difluoro-4'-methoxyacetophenone (CAS No. 886498-84-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols to enhance the success of your experiments.
Section 1: The Primary Synthetic Route: Friedel-Crafts Acylation
The most common approach to synthesizing this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole. This electrophilic aromatic substitution reaction, while direct, is fraught with challenges due to the electronic nature of the substrate. The methoxy group is a strong activating, ortho, para-director, while the two fluorine atoms are deactivating, ortho, para-directors. The desired acylation occurs at the C2 position, ortho to the powerful methoxy director, which successfully overrides the deactivating effect of the fluorines.
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My reaction is not proceeding, or the yield is exceptionally low. What are the likely causes?
A1: This is the most frequently encountered issue. Low or no conversion in a Friedel-Crafts acylation typically points to three main areas: catalyst deactivation, insufficient reactivity of the aromatic ring, or improper reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze AlCl₃, rendering it inactive.[1] Furthermore, the carbonyl group of the product ketone complexes with AlCl₃, which means a stoichiometric amount of the catalyst is required.[2]
-
Substrate Reactivity: While the methoxy group is activating, the two electron-withdrawing fluorine atoms deactivate the ring, making it less nucleophilic than anisole itself. This sluggishness requires carefully optimized conditions to overcome.[3]
-
Acylating Agent: Acetyl chloride or acetic anhydride are standard acylating agents. Their purity is crucial, as is their slow, controlled addition to prevent exothermic runaway reactions and the formation of side products.
Troubleshooting Low Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to start (no color change, starting material remains). | Inactive AlCl₃ due to moisture. | Ensure all glassware is oven-dried. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Insufficient catalyst loading. | Use at least 1.1 to 1.5 equivalents of AlCl₃ to account for complexation with the starting material and product. | |
| The reaction is sluggish and incomplete after the recommended time. | Insufficient activation energy. | The reaction may require gentle heating. After the initial addition at low temperature (0-5 °C), allow the mixture to warm to room temperature or gently heat to 40-50 °C, monitoring by TLC. |
| Solvent choice is suboptimal. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.[4][5] In some cases, a more polar solvent like nitromethane can enhance the reaction rate, but may also lead to more side products. |
Q2: I'm observing significant side products, complicating purification. What are they and how can I avoid them?
A2: The primary side reaction of concern is the cleavage of the methyl ether (demethylation) by the Lewis acid, which leads to the formation of 2',6'-difluoro-4'-hydroxyacetophenone. This is particularly problematic if the reaction is overheated or run for an extended period.
-
Minimizing Demethylation: The key is strict temperature control. The formation of the acylium ion and the initial electrophilic attack should be conducted at low temperatures (0–5 °C). If heating is required to drive the reaction to completion, it should be done cautiously and for the minimum time necessary. Using a milder Lewis acid, such as ferric chloride (FeCl₃), can sometimes reduce ether cleavage, though this may come at the cost of a lower reaction rate.
Q3: What is the best method for work-up and purification?
A3: Proper work-up is critical for isolating the product from the aluminum salts and any unreacted starting materials.
-
Quenching: The reaction mixture must be cooled in an ice bath and then slowly and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, then a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Purification: The crude product is often an oil or a low-melting solid.
-
Recrystallization: If the crude product is solid and reasonably pure, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be effective.
-
Column Chromatography: For oily products or mixtures with closely-eluting impurities, silica gel column chromatography is the most reliable method. A gradient elution with hexanes and ethyl acetate is typically effective for separating the non-polar starting material (3,5-difluoroanisole) from the more polar product.[6][7]
-
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure and should be adapted based on laboratory conditions and scale.
Reagents & Materials:
-
3,5-Difluoroanisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc.)
-
Standard glassware (oven-dried)
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 eq) and suspend it in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3,5-difluoroanisole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Visualizing the Synthesis and Troubleshooting
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re_run_dry [label="ACTION:\nRepeat reaction under\nrigorously anhydrous conditions.", fillcolor="#FBBC05", fontcolor="#202124"]; increase_catalyst [label="ACTION:\nIncrease AlCl₃ loading\nto 1.2-1.5 equivalents.", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="ACTION:\nAllow reaction to warm to RT\nor gently heat to 40-50°C.", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_moisture; check_moisture -> re_run_dry [label="No"]; check_moisture -> check_catalyst [label="Yes"]; re_run_dry -> success;
check_catalyst -> increase_catalyst [label="No"]; check_catalyst -> check_temp [label="Yes"]; increase_catalyst -> success;
check_temp -> optimize_temp [label="No"]; optimize_temp -> success; check_temp -> success [label="Yes"]; } dot Caption: Troubleshooting flowchart for low yield in the synthesis.
Section 2: Alternative Synthetic Routes & FAQs
While Friedel-Crafts acylation is common, its limitations justify exploring alternatives, especially for sensitive substrates or when regioselectivity is a major concern.
Q4: What are the most viable alternatives to Friedel-Crafts acylation for this synthesis?
A4: Two powerful organometallic methods stand out: Directed ortho-Metalation (DoM) and Grignard-based synthesis.
-
Directed ortho-Metalation (DoM): The methoxy group is an excellent directing metalating group (DMG).[8] Treatment of 3,5-difluoroanisole with a strong organolithium base (like n-BuLi or s-BuLi) at low temperature will selectively deprotonate the position ortho to the methoxy group. The resulting aryllithium species can then be quenched with an acetylating agent to yield the desired product. This method offers superb regiocontrol but requires strictly anhydrous conditions and careful handling of pyrophoric reagents.[9]
-
Grignard Reaction: This route begins with a halogenated precursor, such as 2-bromo-1,5-difluoro-3-methoxybenzene. This precursor is converted into a Grignard reagent (R-MgBr) by reacting it with magnesium metal.[10] The Grignard reagent is then reacted with an appropriate acetylating agent. This method is robust but requires the synthesis of a suitable halogenated starting material.
Q5: If I use an organometallic route, which acylating agent is best?
A5: The choice of acylating agent is critical to avoid a common side reaction: over-addition.
-
Acetyl Chloride/Anhydride: When reacted with highly nucleophilic Grignard or organolithium reagents, these can add a second equivalent of the organometallic reagent to the newly formed ketone, resulting in a tertiary alcohol byproduct.
-
Weinreb Amide (N-methoxy-N-methylacetamide): This is the preferred acylating agent for these reactions.[10][11] The organometallic reagent adds to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing the over-addition side reaction and leading to much cleaner ketone formation.
dot digraph "Synthetic_Routes_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Comparison of Synthetic Routes", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style="rounded,filled", fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif"];
start [label="Synthesize this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
fc [label="Route 1:\nFriedel-Crafts Acylation", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; dom [label="Route 2:\nDirected ortho-Metalation", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"]; grignard [label="Route 3:\nGrignard Reaction", shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];
fc_pros [label="Pros:\n- Commercially available starting material\n- Well-established reaction", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; fc_cons [label="Cons:\n- Stoichiometric Lewis acid needed\n- Moisture sensitive\n- Risk of ether cleavage", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
dom_pros [label="Pros:\n- Excellent regiocontrol\n- High yields possible", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; dom_cons [label="Cons:\n- Requires strong, pyrophoric base\n- Strict anhydrous conditions\n- Cryogenic temperatures needed", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
grignard_pros [label="Pros:\n- Robust and versatile\n- Avoids strong Lewis acids", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; grignard_cons [label="Cons:\n- Requires synthesis of a\nhalogenated precursor\n- Risk of over-addition with\nsimple acylating agents", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
start -> fc; start -> dom; start -> grignard;
fc -> fc_pros [dir=none]; fc -> fc_cons [dir=none];
dom -> dom_pros [dir=none]; dom -> dom_cons [dir=none];
grignard -> grignard_pros [dir=none]; grignard -> grignard_cons [dir=none]; } dot Caption: Comparison of the primary synthetic routes.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. app.studyraid.com [app.studyraid.com]
Technical Support Center: Purification of 2',6'-Difluoro-4'-methoxyacetophenone by Recrystallization
Introduction: In the landscape of pharmaceutical and materials science research, the purity of intermediates is paramount. 2',6'-Difluoro-4'-methoxyacetophenone serves as a critical building block in the synthesis of various novel compounds. Its purification is a frequent and essential step following synthesis. This guide provides an in-depth technical resource for researchers, offering field-proven insights into the purification of this compound by recrystallization. We will move beyond rote steps to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.
Part 1: Physicochemical Properties & Solvent Selection Rationale
Understanding the physicochemical properties of this compound is the foundation of a successful recrystallization protocol. The molecule's moderate polarity, stemming from the ketone and methoxy functional groups, balanced by the aromatic ring, dictates its solubility behavior.
| Property | Value/Description | Source |
| CAS Number | 886498-84-6 | ChemicalBook[1][2] |
| Molecular Formula | C₉H₈F₂O₂ | ChemicalBook[2] |
| Molecular Weight | 186.16 g/mol | ChemicalBook[2] |
| Appearance | Typically a white to off-white crystalline solid. | Analog Comparison[3][4] |
| Melting Point | Not definitively published. Analogues like 2'-Fluoro-4'-methoxyacetophenone melt at 50-54 °C.[3][4] The exact melting point of the purified product should be determined experimentally as a key purity indicator. |
Solvent Selection Logic: The cardinal rule of recrystallization is to select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6][7] For moderately polar aromatic ketones like this, polar organic solvents are excellent starting points.[5] A patent for the related compound, 2-fluoro-4-methoxyacetophenone, specifies methanol for recrystallization, making it a prime candidate.[8]
To guide your selection, preliminary solubility tests are crucial.
Illustrative Solubility Profile:
| Solvent | Solubility at Room Temp (20-25°C) | Solubility at Boiling Point | Rationale & Comments |
| Methanol | Sparingly Soluble | Very Soluble | Excellent candidate. The polarity is well-matched, and it's easily removed. |
| Ethanol (95%) | Sparingly Soluble | Very Soluble | Good alternative. Slightly less polar than methanol, may offer different selectivity. |
| Isopropanol | Poorly Soluble | Soluble | Viable option. Higher boiling point may help dissolve stubborn impurities but can be harder to remove. |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent due to the compound's organic nature.[9] |
| Heptane/Hexane | Insoluble | Poorly Soluble | Too non-polar. May be useful as an anti-solvent in a two-solvent system.[9] |
| Ethyl Acetate | Soluble | Very Soluble | Often dissolves the compound too well at room temperature, leading to poor recovery. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the hot, saturated solution is cooled to a temperature that is still above the melting point of the compound itself (often depressed by residual impurities).[5] Instead of crystallizing, the compound separates as an immiscible liquid.
-
Causality: The solution is supersaturated with the compound, but the energy barrier for crystal lattice formation is higher than that for phase separation into a liquid.
-
Immediate Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% more) of hot solvent to lower the saturation point.[5]
-
Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period. This gives molecules time to orient correctly into a crystal lattice.
-
Try to induce crystallization at a temperature just below the solvent's boiling point by scratching the inside of the flask with a glass rod.[5]
-
Q2: After cooling the solution to room temperature and then in an ice bath, no crystals have formed. What should I do?
A2: Crystal formation requires both supersaturation and nucleation. A lack of crystals indicates that the nucleation step has failed to initiate.
-
Causality: The solution may not be sufficiently saturated, or there are no nucleation sites for crystals to begin growing.
-
Troubleshooting Steps:
-
Induce Nucleation: Scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.
-
Increase Saturation: If nucleation techniques fail, your solution is likely not saturated enough. Gently heat the solution to evaporate a portion of the solvent (10-15%) and then repeat the slow cooling process.[6]
-
Cool Longer: Ensure the flask has been in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[5]
-
Q3: My solution was colored, and now my final crystals are also colored. How can I remove these impurities?
A3: The color is due to highly conjugated impurities that have been co-precipitated or trapped within your crystal lattice.
-
Causality: The impurity has similar solubility characteristics to your product or was entrapped during rapid crystal growth.
-
Solution:
-
Redissolve the colored crystals in the minimum amount of hot solvent.
-
Allow the solution to cool slightly from boiling and add a very small amount of activated charcoal (1-2% of your compound's weight) to the solution.[10]
-
Re-heat the mixture to boiling for a few minutes while swirling. The charcoal will adsorb the colored impurities.[5][11]
-
Perform a hot gravity filtration step to remove the fine charcoal particles before allowing the clear, hot filtrate to cool and crystallize.[6]
-
Q4: I'm getting a very poor yield. What are the likely causes and how can I improve recovery?
A4: Low yield is a common issue stemming from several potential errors in the procedure.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. The solvent will retain a significant portion of your product even when cold. Fix: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Filtration: If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove. Fix: Use a pre-warmed funnel and filter flask, and keep the solution at or near its boiling point during the transfer.[5][12]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature. Fix: Let the flask stand undisturbed at room temperature first, then place it in an ice-water bath for at least 30 minutes.[5]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Fix: Always wash the crystals on the filter with a small amount of ice-cold solvent.[6]
-
Part 3: Experimental Protocol: Single-Solvent Recrystallization
This protocol details a standard procedure for purifying this compound using methanol, a validated solvent for a closely related analogue.[8]
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small portion of methanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring. Continue to add hot methanol dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, let it cool slightly, and add a spatula-tip of activated charcoal.
-
Reheat the solution to boiling for 2-3 minutes to allow for adsorption of impurities.[11]
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities (and charcoal, if used).
-
Place a piece of fluted filter paper in a stemless or short-stemmed funnel.
-
Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to warm them.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.[5]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
-
Isolation & Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surfaces.[6]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a mild temperature.
-
Part 4: Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process, including key decision points.
Caption: Workflow for the purification of this compound.
Part 5: Frequently Asked Questions (FAQs)
Q: What is the single most important factor for a successful recrystallization? A: Careful solvent selection. An inappropriate solvent will fail to provide a significant difference in solubility between hot and cold conditions, making purification impossible. Always perform small-scale solubility tests first.[11]
Q: Why is it critical to use a minimal amount of solvent? A: Recrystallization works by creating a solution that is saturated at a low temperature. Any solvent used beyond the minimum amount needed to dissolve the compound when hot will remain in the "mother liquor" upon cooling, and it will hold some of your dissolved product, thereby reducing your final yield.
Q: Can I put my hot solution directly into the ice bath to speed things up? A: This is strongly discouraged. Rapid cooling causes the compound to precipitate quickly, trapping impurities within the rapidly forming crystal lattice and leading to a less pure final product.[5] Slow, gradual cooling allows for the selective and orderly growth of pure crystals.
Q: What if I can't find a good single solvent? A: A two-solvent (or mixed-solvent) system is the next best option.[6] This involves dissolving your compound in a "good" solvent (in which it is very soluble) at its boiling point, and then adding a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes cloudy. A drop or two of the "good" solvent is then added to restore clarity, and the solution is cooled slowly.[12]
References
- 1. This compound CAS#: 886498-84-6 [m.chemicalbook.com]
- 2. This compound | 886498-84-6 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2'-Fluoro-4'-methoxyacetophenone | 74457-86-6 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reaction Conditions for 2',6'-Difluoro-4'-methoxyacetophenone
Introduction
Welcome to the technical support guide for 2',6'-Difluoro-4'-methoxyacetophenone. This molecule is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its substituted phenyl ring. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing its synthesis, troubleshooting common experimental hurdles, and ensuring the integrity of the final product. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to adapt and innovate in your work.
Section 1: Synthesis Overview - The Friedel-Crafts Acylation Approach
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole. This electrophilic aromatic substitution reaction uses a Lewis acid to generate a potent acylium ion electrophile that is attacked by the electron-rich aromatic ring.
The Underlying Mechanism
The reaction proceeds in several distinct steps, as illustrated below. Understanding this mechanism is crucial for troubleshooting, as each step represents a potential point of failure or optimization.
-
Activation of the Electrophile: The Lewis acid (e.g., Aluminum Chloride, AlCl₃) coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond.
-
Formation of the Acylium Ion: This coordination facilitates the cleavage of the C-Cl bond, generating a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[1]
-
Electrophilic Attack: The π-electrons of the 3,5-difluoroanisole ring attack the electrophilic carbon of the acylium ion. The methoxy group is a strong activating, ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing. The acylation occurs at the C2 (or C6) position, which is ortho to the strongly activating methoxy group.
-
Restoration of Aromaticity: A base (typically the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the ketone-Lewis acid complex.[2]
-
Hydrolysis (Workup): The stable ketone-AlCl₃ complex is hydrolyzed by the addition of water to release the final product, this compound.[3]
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a robust starting point for synthesis. Subsequent sections will address how to modify these parameters to overcome specific issues.
Materials:
-
3,5-Difluoroanisole
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol or Ethanol for recrystallization
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Add anhydrous dichloromethane (DCM) to the flask, followed by 3,5-difluoroanisole (1.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq) to the stirred solution. The mixture may become colored and exothermic.[3]
-
Electrophile Addition: Dilute acetyl chloride (1.05 eq) with a small amount of anhydrous DCM in the addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from methanol or ethanol, or by flash column chromatography on silica gel.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is very low, or I've only recovered the starting material. What are the likely causes?
Low or no conversion is a frequent issue, often pointing to problems with the reagents or reaction environment. Use the following decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Underlying Reason | Recommended Solution | Validation |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Even brief exposure to atmospheric humidity can hydrolyze it, rendering it inactive.[4] | Use a fresh, unopened container of anhydrous AlCl₃. Handle it rapidly in a glovebox or under a positive pressure of nitrogen. | A properly active reaction mixture typically develops a deep orange or reddish color.[3] |
| Wet Glassware/Solvents | Trace water will react preferentially with and consume the Lewis acid catalyst, preventing the formation of the acylium ion. | Flame-dry all glassware immediately before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. | Successful reaction progress as monitored by TLC or LC-MS. |
| Insufficient Catalyst | The ketone product is a Lewis base and forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle.[4] | Use at least a stoichiometric amount (1.0 eq) of AlCl₃ relative to the limiting reagent. Often, a slight excess (1.1-1.2 eq) is beneficial. | Drive the reaction to completion as observed by the disappearance of starting material on TLC. |
| Poor Reagent Quality | Impurities in the 3,5-difluoroanisole or acetyl chloride can inhibit the reaction. | Purify the 3,5-difluoroanisole by distillation if necessary. Ensure the acetyl chloride is fresh and colorless. | Characterize starting materials by ¹H NMR before use to confirm purity. |
Q2: I've formed a product, but my crude NMR shows a complex mixture. What are the common side products and how can I avoid them?
Side product formation is typically related to reaction conditions being too harsh (e.g., high temperature) or incorrect stoichiometry.
| Side Product | Identification (Expected ¹H NMR signals) | Mechanism | Prevention Strategy |
| Demethylated Product | Appearance of a broad singlet corresponding to a phenolic -OH proton. Shift in aromatic proton signals. | The Lewis acid can coordinate to the methoxy oxygen, leading to cleavage of the methyl-oxygen bond, especially at elevated temperatures.[4] | Maintain strict temperature control (0-25 °C). Avoid prolonged reaction times at room temperature. Use a milder Lewis acid if demethylation is severe. |
| Diacylated Product | A new set of aromatic signals with lower integration, and a second acetyl methyl singlet. | If the product, this compound, is still sufficiently activated, it can undergo a second acylation, though this is less likely due to the deactivating effect of the first acetyl group.[4] | Use the acylating agent (acetyl chloride) as the limiting reagent (≤1.0 eq). Add the acylating agent slowly to maintain a low instantaneous concentration. |
| Positional Isomers | Unlikely for this specific substrate due to symmetry and directing group effects, but always a possibility in Friedel-Crafts reactions. | Acylation at a different position on the aromatic ring. | Confirm product structure via 2D NMR (COSY, HMBC) experiments. The regiochemistry is generally well-controlled in this case. |
Q3: How can I effectively purify this compound from the crude mixture?
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.
Method 1: Recrystallization (for removing bulk, less-soluble, or highly-soluble impurities)
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A methanol/water or ethanol/water solvent system often works well.
-
Protocol:
-
Dissolve the crude solid in a minimal amount of hot methanol or ethanol.
-
If impurities remain undissolved, perform a hot filtration.
-
To the hot, clear solution, add water dropwise until the solution becomes persistently turbid.
-
Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
-
Method 2: Flash Column Chromatography (for separating compounds with different polarities)
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).
-
Procedure:
-
Use TLC to determine an optimal solvent system that gives the product an Rf value of ~0.25-0.35. Start with a 9:1 Hexanes:Ethyl Acetate mixture and increase polarity as needed.
-
Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.[6]
-
Section 3: Downstream Reactions & Further Functionalization
Once pure, this compound can be used in a variety of subsequent reactions critical for drug development.
-
Ketone Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) in methanol, providing a chiral center for further elaboration.[7]
-
Grignard Reaction: Addition of organometallic reagents (e.g., Grignard reagents) to the carbonyl group creates tertiary alcohols, enabling the construction of more complex carbon skeletons.[8]
-
Cross-Coupling Reactions: While the ketone itself is not directly used in cross-coupling, the aromatic ring can be further functionalized. For instance, if a bromo-analogue were synthesized, Suzuki or Buchwald-Hartwig couplings could be employed to introduce new aryl or amino groups, respectively.[9][10]
Section 4: Analytical Characterization
Verifying the identity and purity of the final product is paramount. Below is a summary of expected analytical data based on the structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | ~2.5 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃).~3.9 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).~6.7-6.9 ppm (m, 2H): Aromatic protons (H-3' and H-5'). The multiplicity will be a doublet of doublets or a triplet due to coupling with both fluorine atoms. |
| ¹³C NMR | ~32 ppm: Acetyl methyl carbon.~56 ppm: Methoxy methyl carbon.~105-115 ppm: Aromatic CH carbons.~155-165 ppm (d): Fluorine-bearing aromatic carbons (C-2', C-6').~160-170 ppm: Methoxy-bearing aromatic carbon (C-4').~195-205 ppm: Carbonyl carbon (C=O). |
| IR Spectroscopy | ~1700 cm⁻¹ (strong): C=O stretch of the ketone.~1600 cm⁻¹ (medium): C=C aromatic ring stretch.~1250 cm⁻¹ (strong): C-O stretch of the aryl ether.~1100-1200 cm⁻¹ (strong): C-F stretch.[11] |
| Mass Spectrometry (EI) | M⁺: Expected molecular ion peak at m/z = 186.16.[12][M-CH₃]⁺: Fragment corresponding to the loss of a methyl group.[M-COCH₃]⁺: Fragment corresponding to the loss of the acetyl group. |
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Welcome to the technical support resource for the synthesis of 2',6'-Difluoro-4'-methoxyacetophenone. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting protocols, and offer validated methods for purification and analysis, ensuring you can achieve high purity and yield in your experiments.
Section 1: Understanding the Synthesis: The Friedel-Crafts Acylation Pathway
The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole.[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the aromatic ring using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][5]
The reaction's success hinges on understanding the directing effects of the substituents on the 3,5-difluoroanisole ring. The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group. The two fluorine atoms are deactivating yet are also ortho, para-directing. The acylation occurs at the C4 position, which is para to the strongly directing methoxy group and ortho to the two fluorine atoms, leading to the desired product. However, deviations from optimal conditions can lead to the formation of undesirable side products.
Section 2: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common impurities encountered during the synthesis. Understanding their origin is the first step toward prevention and removal.
Q1: I'm observing an isomeric impurity in my crude product analysis. What is it and why does it form?
A1: The most probable isomeric impurity is 2',4'-Difluoro-6'-methoxyacetophenone . While the C4 position is electronically favored due to the powerful para-directing effect of the methoxy group, acylation can occur at the C2 position (ortho to the methoxy group).
-
Causality: The formation of this isomer is highly temperature-dependent. At elevated temperatures, the reaction can overcome the higher activation energy required for ortho-acylation, leading to a mixture of products.[1] The choice of a less selective Lewis acid can also contribute to reduced regioselectivity.
Q2: My reaction yield is low and I detect a significant amount of starting material. What are the common causes?
A2: The presence of unreacted 3,5-difluoroanisole is a clear indication of an incomplete or stalled reaction.[6] The primary causes are:
-
Inactive Catalyst: Aluminum chloride is highly hygroscopic. The presence of moisture in the reactants, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.[7]
-
Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with AlCl₃, taking it out of the catalytic cycle.[3] Using a sub-stoichiometric amount will result in an incomplete reaction.
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, temperatures that are too low can significantly slow down the reaction rate, preventing it from reaching completion within a reasonable timeframe.
Q3: Besides isomers, what other organic impurities should I look for?
A3: Other common impurities include:
-
Polyacylated Products: While the acetyl group is deactivating and generally prevents a second acylation, forcing conditions (high temperature, large excess of acylating agent) can lead to di-acylated byproducts.[1][3]
-
Residual Solvents: Solvents used during the reaction (e.g., 1,2-dichloroethane) or workup and purification (e.g., ethyl acetate, methanol, hexane) can be retained in the final product if not adequately removed under vacuum.[8][9]
-
Acetic Acid/Anhydride: Unreacted acetic anhydride or acetic acid formed from the hydrolysis of acetyl chloride can be present after the workup.
Section 3: Troubleshooting Guide for Synthesis and Purification
This guide provides a systematic approach to resolving common experimental issues.
| Issue Observed | Potential Cause | Recommended Solution & Rationale |
| Low or No Reaction | 1. Moisture Contamination: Catalyst deactivation by water.[7] 2. Sub-stoichiometric Catalyst: Insufficient AlCl₃ to drive the reaction to completion.[3] | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous grade solvents and freshly opened/handled AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use Stoichiometric Catalyst: Employ at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent to account for complexation with both the starting material and the product. |
| High Percentage of Isomeric Impurity | 1. Elevated Reaction Temperature: Lack of regioselectivity at higher temperatures.[1] 2. Aggressive Lewis Acid: Highly reactive catalysts can reduce selectivity. | 1. Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C, especially during the addition of the acylating agent. 2. Explore Milder Catalysts: Consider testing milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) which may offer improved regioselectivity.[1] |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: Impurities can depress the melting point and inhibit crystal lattice formation.[6] 2. Solvent Choice/Cooling Rate: The solvent system may be inappropriate, or the solution was cooled too quickly. | 1. Pre-purify by Chromatography: If the crude product is very impure, perform a quick column chromatography separation before attempting recrystallization. 2. Optimize Recrystallization: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to ensure full dissolution, and then allow for very slow cooling. Seeding with a pure crystal can also induce proper crystallization.[6] |
| Poor Separation During Column Chromatography | 1. Inappropriate Solvent System: Eluent polarity is too high (eluting all components together) or too low (product not moving). 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize Eluent via TLC: Systematically test solvent mixtures (e.g., varying ratios of hexane/ethyl acetate) using Thin-Layer Chromatography (TLC) to find a system that gives good separation between the product and impurities. 2. Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility and purity.
Protocol: Synthesis of this compound
-
Setup: Under a nitrogen atmosphere, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 1,2-dichloroethane (solvent) and aluminum chloride (1.2 eq.).
-
Cooling: Cool the stirred suspension to 0-5°C using an ice-salt bath.
-
Reactant Addition: Slowly add 3,5-difluoroanisole (1.0 eq.) to the suspension, ensuring the temperature remains below 10°C.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 1,2-dichloroethane.
-
Washing: Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as required.[10][11]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (typically determined via a UV scan).
-
Analysis: Inject a prepared solution of the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to known standards.
Section 5: Workflow Visualization
Visual guides can simplify complex decision-making processes during troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Welcome to the technical support center for the synthesis of 2',6'-Difluoro-4'-methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. By providing in-depth troubleshooting advice and optimized protocols, we aim to help you improve reaction yields, minimize byproduct formation, and streamline your purification processes.
The synthesis of this highly functionalized acetophenone, while conceptually straightforward, presents unique challenges related to regioselectivity and reaction control. This document provides a framework for understanding and overcoming these obstacles, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 3,5-difluoroanisole using an acetylating agent like acetyl chloride or acetic anhydride.[1][2] This electrophilic aromatic substitution reaction is a powerful tool for forming the requisite carbon-carbon bond. An alternative, though less common, approach is the Grignard reaction between a methylmagnesium halide and 2,6-difluoro-4-methoxybenzonitrile, which offers excellent regiocontrol but requires strict anhydrous conditions.[3]
Q2: Why does the Friedel-Crafts acylation of 3,5-difluoroanisole pose a challenge for regioselectivity?
A2: The challenge arises from the competing directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful ortho-, para-directing activator, while the two fluorine (-F) atoms are weakly deactivating but also ortho-, para-directing. The methoxy group directs acylation to the C2, C4, and C6 positions. The fluorine atoms also direct towards these same positions. While the desired product results from acylation at the C4 position (para to the methoxy group), acylation can also occur at the C2 position, leading to the formation of the primary isomeric byproduct, 2',4'-difluoro-6'-methoxyacetophenone.
Q3: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount typically required?
A3: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), plays a crucial role in generating the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent.[2][4] Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[4][5] This complex deactivates the product against further acylation and sequesters the catalyst. The catalyst is only regenerated during the aqueous workup step.[4]
Q4: What is demethylation, and how can it be prevented during this synthesis?
A4: Demethylation is a side reaction where the strong Lewis acid, particularly AlCl₃, cleaves the methyl group from the methoxy ether, resulting in a hydroxyacetophenone byproduct.[6] This is more likely to occur at elevated temperatures. To prevent this, it is critical to maintain low reaction temperatures and use the minimum necessary amount of the Lewis acid. In highly sensitive cases, milder Lewis acids such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) may be considered.[6][7]
Q5: How can the desired this compound be effectively purified from its isomers?
A5: The polarity difference between the desired 4'-methoxy product and the 2',4'-difluoro-6'-methoxy isomer, though slight, is generally sufficient for separation. The most effective methods are:
-
Flash Column Chromatography: Using a silica gel stationary phase with a gradient elution system, typically involving hexane and ethyl acetate, is highly effective for separating the isomers.[3]
-
Recrystallization: If the isomeric impurity level is relatively low, recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can yield a highly pure product.[8]
Troubleshooting Guide: Friedel-Crafts Acylation Route
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inactive Lewis Acid Catalyst | Aluminum chloride (AlCl₃) and other Lewis acids are extremely hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze and deactivate the catalyst. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly under the chosen conditions. While low temperatures are needed for addition to control regioselectivity, the reaction may require warming to proceed to completion. Solution: After the initial low-temperature addition of reagents, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Poor Quality of Starting Materials | Impurities in the 3,5-difluoroanisole or acetyl chloride can interfere with the reaction. Solution: Use high-purity, verified starting materials. If necessary, distill the acetyl chloride and 3,5-difluoroanisole before use. |
Problem 2: High Percentage of 2',4'-Difluoro-6'-methoxyacetophenone Isomer
| Potential Cause | Scientific Rationale & Recommended Solution |
| High Reaction Temperature | Higher temperatures can overcome the small activation energy difference between acylation at the C4 (para) and C2 (ortho) positions, leading to a mixture of thermodynamic and kinetic products and reducing regioselectivity. Solution: Maintain a strict low temperature (0 °C to 5 °C) throughout the addition of the acylating agent and for at least one hour post-addition.[7] This favors the kinetically preferred, sterically less hindered para-product. |
| Choice of Lewis Acid | Highly reactive Lewis acids like AlCl₃ can sometimes reduce selectivity. Solution: While AlCl₃ is standard, exploring milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide improved regioselectivity in some systems, albeit potentially at the cost of longer reaction times.[7] |
Problem 3: Difficult or Unsuccessful Reaction Workup
| Potential Cause | Scientific Rationale & Recommended Solution |
| Formation of a Persistent Emulsion | During the aqueous quench, the aluminum salts formed can create a stable emulsion between the organic and aqueous layers, making separation difficult. This is often due to incomplete hydrolysis of the product-catalyst complex. Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[9][10] The acid ensures complete protonation and decomposition of the aluminum complexes. If an emulsion persists, gentle warming or addition of a saturated salt solution (brine) can help break it. |
| Product Loss During Extraction | The product may have some solubility in the aqueous phase, or extractions may be incomplete. Solution: After separating the initial organic layer, extract the aqueous layer multiple times (at least 2-3 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure maximum recovery. Combine all organic extracts for washing and drying.[9] |
Data Presentation & Visualization
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Entry | Lewis Acid (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (4'-OCH₃ : 6'-OCH₃) |
| 1 | AlCl₃ (1.2) | Dichloromethane | 0 → 25 | 4 | 75 | 85:15 |
| 2 | AlCl₃ (1.2) | Dichloromethane | 25 | 4 | 72 | 70:30 |
| 3 | FeCl₃ (1.2) | Dichloromethane | 0 → 25 | 8 | 60 | 90:10 |
| 4 | AlCl₃ (2.0) | 1,2-Dichloroethane | 0 → 40 | 3 | 65 | 80:20 |
| Note: Increased demethylation observed under these conditions. |
Diagrams
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Regioselectivity in the Friedel-Crafts acylation.
Caption: Decision tree for troubleshooting low reaction yield.
Optimized Experimental Protocol
Protocol: Friedel-Crafts Acylation of 3,5-Difluoroanisole
Disclaimer: This is a representative protocol and may require optimization. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
3,5-Difluoroanisole
-
Acetyl Chloride (distilled)
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (concentrated)
-
Deionized Water & Crushed Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: In a separate dry flask, prepare a solution of 3,5-difluoroanisole (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry.[9][10] Rinse the reaction flask with a small amount of DCM and add it to the beaker. Stir until the dark complex fully decomposes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any isomeric byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Welcome to the technical support guide for the synthesis of 2',6'-Difluoro-4'-methoxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who are performing this synthesis. Here, we address common challenges and frequently asked questions in a detailed Q&A format, moving beyond simple instructions to explain the underlying chemical principles for robust and reproducible results.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3,5-difluoroanisole. This electrophilic aromatic substitution reaction, while powerful, is sensitive to reaction conditions and reagent quality.[1] This guide will help you navigate the intricacies of the procedure, from reagent handling to final product characterization.
Section 1: Reaction Fundamentals & Reagent Handling
Q1: My reaction shows no conversion, or the yield is extremely low. What is the most likely cause?
A1: This is a classic issue in Friedel-Crafts reactions and almost always points to the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by water.
-
Causality: AlCl₃ is an extremely potent Lewis acid, but it is also highly hygroscopic. It reacts exothermically and irreversibly with even trace amounts of water in your reagents or solvent to form aluminum hydroxides and HCl. This reaction consumes the catalyst, rendering it unavailable to activate the acetyl chloride for the acylation reaction. Similarly, the acylating agent, acetyl chloride, readily hydrolyzes to acetic acid in the presence of moisture.[2][3] The resulting carboxylic acid is far less reactive and will not participate in the acylation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware assembled while hot under a stream of dry nitrogen or argon. All solvents (e.g., dichloromethane, 1,2-dichloroethane) must be freshly distilled from a suitable drying agent (e.g., CaH₂) or taken from a commercial anhydrous solvent system.
-
Reagent Quality: Use a fresh, unopened bottle of AlCl₃ if possible. Over time, AlCl₃ can become coated with a layer of inactive hydroxides from atmospheric moisture. The powder should be free-flowing and white or pale yellow, not clumped or gray. Acetyl chloride should be a clear, colorless liquid; a yellowish tint may indicate decomposition.
-
Order of Addition: The standard procedure involves suspending AlCl₃ in the anhydrous solvent under an inert atmosphere, cooling the mixture in an ice bath, and then adding the reagents. A common and effective sequence is to add the 3,5-difluoroanisole first, followed by the slow, dropwise addition of acetyl chloride. This allows the catalyst to activate the acylating agent as it is introduced.
-
Q2: Why is a full stoichiometric equivalent (or more) of AlCl₃ required when it's a catalyst?
A2: This is a key feature of Friedel-Crafts acylation that distinguishes it from the alkylation counterpart. The product ketone is a Lewis base and forms a strong complex with the Lewis acid catalyst.
-
Mechanistic Insight: The oxygen atom of the ketone's carbonyl group in the product (this compound) has lone pairs of electrons that coordinate strongly with the electron-deficient AlCl₃. This forms a stable adduct that deactivates the catalyst.[1] This complexation is generally irreversible under the reaction conditions. Therefore, at least one molar equivalent of AlCl₃ is required for every mole of the ketone produced. Using a slight excess (e.g., 1.1 equivalents) is often recommended to account for any minor deactivation by trace moisture.
Section 2: Reaction Monitoring & Side Products
Q3: My TLC plate shows multiple spots apart from my starting material and product. What are these impurities?
A3: The formation of multiple products can arise from several sources. The most common are regioisomers, di-acylated products, or byproducts from reagent decomposition.
-
Plausible Impurities:
-
Regioisomers: While the methoxy group is a strong ortho, para-director and the two fluorine atoms are weak ortho, para-directors, the desired product results from acylation at the C4 position (para to the methoxy group), which is sterically and electronically favored. However, a small amount of the ortho isomer (acylation at C2) might form, though this is sterically hindered by the adjacent fluorine.
-
Di-acylation: This is unlikely in Friedel-Crafts acylation. The acetyl group is an electron-withdrawing group that deactivates the aromatic ring, making it significantly less nucleophilic and thus less susceptible to a second acylation reaction.[4] This is a major advantage over Friedel-Crafts alkylation, which is prone to polyalkylation.
-
Hydrolysis Products: If the work-up is incomplete, you might see traces of hydrolyzed starting materials or intermediates.
-
Self-Condensation of Acetyl Chloride: Under certain conditions, acetyl chloride can undergo self-condensation, although this is less common.
-
-
Diagnostic Approach:
-
Run a co-spot on your TLC plate with the 3,5-difluoroanisole starting material.
-
Use a UV lamp to visualize the spots. Aromatic ketones are typically strong UV absorbers.
-
If an impurity is persistent, consider isolating it via preparative TLC or careful column chromatography for characterization by ¹H NMR or mass spectrometry.
-
Workflow for Friedel-Crafts Acylation
Caption: General experimental workflow for the synthesis.
Section 3: Work-up & Extraction Issues
Q4: The quenching step is violently exothermic and produces a lot of fumes. How can I perform this safely?
A4: The quenching process involves hydrolyzing the aluminum chloride complexes and destroying any unreacted acetyl chloride and AlCl₃. This is an extremely exothermic process.
-
Chemical Basis: The reaction of AlCl₃ with water is highly energetic. Additionally, the HCl gas produced can cause fuming.[5]
-
Safe Quenching Protocol:
-
Pre-cool: Ensure your reaction mixture is cooled thoroughly in an ice-salt or dry ice-acetone bath.
-
Use a Separate Quenching Vessel: Prepare a separate, larger beaker or flask containing a mixture of crushed ice and dilute hydrochloric acid. The acid helps to keep the aluminum salts dissolved as soluble aluminum hydroxo species.
-
Slow Addition: Instead of adding water to your reaction flask, slowly and carefully pour or transfer the reaction mixture via cannula onto the vigorously stirred ice/acid mixture. This method ensures the ice bath can absorb the heat generated.
-
Proper Ventilation: Always perform this step in a well-ventilated fume hood.
-
Q5: I'm getting a persistent emulsion during the aqueous extraction. How can I break it?
A5: Emulsions are common when fine particulate matter (like aluminum salts) is present at the interface of two immiscible liquids.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.
-
Filter: Sometimes, the emulsion is stabilized by insoluble aluminum salts. Filtering the entire biphasic mixture through a pad of Celite® or glass wool in a Büchner funnel can remove these particulates and break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling can sometimes help coalesce the dispersed droplets. Avoid vigorous shaking during the initial washes.
-
Section 4: Purification Challenges
Q6: My crude product "oils out" instead of crystallizing during recrystallization. What should I do?
A6: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.[6] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when impurities significantly depress the melting point.
-
Troubleshooting Recrystallization:
-
Lower the Temperature: Ensure you are cooling the solution slowly and to a sufficiently low temperature (use an ice bath or refrigerator).
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: Your current solvent may be too good. Try a solvent pair system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
-
Q7: What is a good starting point for a solvent system for silica gel column chromatography?
A7: The product, this compound, is moderately polar. A mixture of a non-polar and a polar solvent will be required.
-
Methodology:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good system will give your product an Rf value of approximately 0.25-0.35.
-
Recommended Solvents: Start with a mixture of Hexanes:Ethyl Acetate . A good starting ratio to test would be 9:1 or 4:1 (Hexanes:EtOAc).
-
Gradient Elution: If separation from impurities is difficult, a gradient elution is recommended. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. This will elute non-polar impurities first, followed by your product.
-
Appendix
Detailed Experimental Protocol (Example)
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and aluminum chloride (1.1 eq). Cool the resulting suspension to 0°C in an ice bath.
-
Reagent Addition: To the cooled suspension, add 3,5-difluoroanisole (1.0 eq) followed by the dropwise addition of acetyl chloride (1.05 eq) over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Work-up: Once the reaction is complete, cool the flask back to 0°C. In a separate 500 mL beaker, prepare a mixture of crushed ice (100 g) and 1 M HCl (50 mL). Slowly and carefully pour the reaction mixture into the stirred ice/HCl mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Data Tables
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents |
| 3,5-Difluoroanisole | 144.11 | 1.0 |
| Acetyl Chloride | 78.50 | 1.05 - 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.1 - 1.2 |
Table 2: Expected Analytical Data for the Product
| Technique | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₈F₂O₂[7] |
| Molecular Weight | 186.16 g/mol [7] |
| ¹H NMR (CDCl₃) | δ ~6.5-6.7 (m, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃) |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected. |
| Mass Spec (EI) | M⁺ at m/z = 186 |
Mechanism Diagram
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 6. benchchem.com [benchchem.com]
- 7. 886498-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Welcome to the technical support hub for the synthesis of 2',6'-Difluoro-4'-methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format.
I. Troubleshooting Undesired Regioisomers
One of the most frequent challenges in the synthesis of this compound via Friedel-Crafts acylation of 1,3-difluoro-5-methoxybenzene is the formation of undesired positional isomers. Understanding the directing effects of the substituents is paramount.
Question 1: My reaction is producing a significant amount of the 2',4'-Difluoro-6'-methoxyacetophenone isomer. Why is this happening and how can I improve selectivity?
Answer:
This is a classic regioselectivity problem rooted in the principles of electrophilic aromatic substitution (EAS).[1][2] The starting material, 1,3-difluoro-5-methoxybenzene, has three substituents that influence where the incoming acyl group will attach.
The Underlying Chemistry:
-
Activating vs. Deactivating Groups: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density into the aromatic ring through resonance.[3][4][5] The fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of resonance contribution from their lone pairs.[5]
-
Directing Group Conflict: In your starting material, the powerful ortho, para-directing effect of the methoxy group strongly favors substitution at its ortho positions (C2 and C6). The two fluorine atoms also direct ortho and para to themselves. The desired product, this compound, results from acylation at the C4 position, which is para to both fluorine atoms and meta to the methoxy group. The formation of the 2',4'-Difluoro-6'-methoxyacetophenone isomer occurs when acylation happens at a position ortho to the methoxy group and para to one of the fluorine atoms.
-
Steric Hindrance: Acylation at the C2 position (ortho to the methoxy group and flanked by two fluorine atoms) is sterically hindered. However, acylation at the C4 position, while electronically favored by the fluorine atoms, is less activated by the powerful methoxy group compared to the C6 position. This competition can lead to a mixture of isomers.[6]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Friedel-Crafts acylations are often sensitive to temperature.[7] Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can increase the kinetic selectivity towards the sterically less hindered and electronically preferred product.
-
Choice of Lewis Acid: The strength of the Lewis acid catalyst can influence selectivity. While aluminum chloride (AlCl₃) is common, it is also highly reactive.[8] Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer better control.[1][9]
-
Solvent Effects: The choice of solvent can impact the reactivity of the electrophile. Less polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are standard.[7] Experimenting with solvent choice might subtly alter the isomeric ratio.
-
Slow Addition of Reagents: Adding the acylating agent (acetyl chloride or acetic anhydride) slowly to the mixture of the substrate and Lewis acid can help maintain a low concentration of the reactive acylium ion, potentially favoring the formation of the thermodynamic product.[1]
Analytical Identification:
Distinguishing between these isomers is crucial. A combination of chromatographic and spectroscopic methods is recommended.[10]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the ratio of the isomers in your crude product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural confirmation. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.[10]
II. Addressing Byproducts from Side Reactions
Beyond isomer formation, other side reactions can diminish yield and complicate purification.
Question 2: I am observing a byproduct with a lower molecular weight and the loss of a methyl group. What is this and how can I prevent it?
Answer:
You are likely observing demethylation of the methoxy group, a known side reaction in Friedel-Crafts chemistry, especially with potent Lewis acids like AlCl₃.[11] This results in the formation of 2',6'-Difluoro-4'-hydroxyacetophenone.
The Underlying Chemistry:
The Lewis acid catalyst, particularly AlCl₃, can coordinate with the oxygen atom of the methoxy group.[11] This complexation can facilitate the cleavage of the methyl-oxygen bond, a process known as ether cleavage.[7][12] The reaction is often more pronounced at higher temperatures or with prolonged reaction times.
Troubleshooting Protocol:
-
Stoichiometry of Lewis Acid: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid because the product ketone complexes with it.[13] However, using a large excess of AlCl₃ can promote demethylation. Carefully control the stoichiometry, using slightly more than one equivalent.
-
Reaction Temperature and Time: As with regioselectivity, temperature is a key factor. Keep the reaction temperature as low as feasible and monitor the reaction progress closely (e.g., by TLC or GC) to avoid unnecessarily long reaction times.
-
Milder Lewis Acids: Consider using Lewis acids that are less prone to causing ether cleavage. Boron trifluoride (BF₃) or iron(III) chloride (FeCl₃) might be suitable alternatives.[14]
-
Alternative Acylating Agents: In some cases, using acetic anhydride instead of acetyl chloride can lead to milder reaction conditions.
Data Comparison for Troubleshooting:
| Side Reaction | Key Influencing Factors | Recommended Mitigation Strategy |
| Isomer Formation | Temperature, Lewis Acid Strength | Lower temperature, use milder Lewis acid (e.g., FeCl₃) |
| Demethylation | Excess Lewis Acid, High Temperature | Use stoichiometric AlCl₃, maintain low temperature |
| Polyacylation | Highly Activated Substrate | N/A (Acyl group is deactivating) |
Question 3: Is polyacylation a concern with this synthesis?
Answer:
Generally, polyacylation is not a significant issue in Friedel-Crafts acylation reactions.[15]
The Underlying Chemistry:
The acyl group (–C(O)CH₃) that is added to the aromatic ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution.[15][16] This is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation, where the added alkyl group activates the ring and can lead to polyalkylation.[14][15]
While theoretically possible under very harsh conditions, in a well-controlled synthesis of this compound, the formation of di-acylated products is highly unlikely.
III. Experimental Protocols and Visual Guides
To support your experimental design, detailed protocols and workflow diagrams are provided below.
Protocol 1: Optimized Synthesis of this compound
Materials:
-
1,3-difluoro-5-methoxybenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, dilute (e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,3-difluoro-5-methoxybenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for identifying and mitigating common side reactions.
Reaction Mechanism: Desired vs. Side Product
Caption: Competing reaction pathways in the acylation of 1,3-difluoro-5-methoxybenzene.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Ortho, Meta, Para Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Demethylation - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. science-revision.co.uk [science-revision.co.uk]
- 15. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 16. fiveable.me [fiveable.me]
Technical Support Center: Column Chromatography Purification of 2',6'-Difluoro-4'-methoxyacetophenone
Welcome to the technical support center for the column chromatography purification of 2',6'-Difluoro-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this moderately polar aromatic ketone. By understanding the "why" behind each step, you can confidently troubleshoot and optimize your purification workflow.
Understanding the Molecule: this compound
Before diving into troubleshooting, let's consider the key chemical features of our target compound and how they influence its chromatographic behavior on a polar stationary phase like silica gel.
-
Aromatic Ketone Core: The acetophenone structure provides a baseline polarity.
-
Methoxy Group (-OCH₃): This electron-donating group slightly increases the molecule's polarity.
-
Two Ortho-Fluorine Atoms (-F): The highly electronegative fluorine atoms significantly impact the electron distribution of the aromatic ring and can participate in specific interactions with the stationary phase. The presence of two fluorine atoms ortho to the acetyl group can also introduce steric considerations.
-
Crystalline Solid: The compound is a white to almost white crystalline powder with a melting point of 50-54 °C.[1] This physical state is important when considering sample loading techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.17 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 50-54 °C | [1] |
Experimental Workflow: A General Overview
A typical column chromatography purification workflow involves several key stages. Understanding the logic of this process is the first step in effective troubleshooting.
Caption: General workflow for column chromatography purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.
Question 1: My compound is streaking or tailing significantly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?
Answer:
Peak tailing is a common issue, especially with polar compounds on silica gel, and it indicates undesirable interactions between your compound and the stationary phase.[3][4][5] The primary cause is often strong interactions with the acidic silanol groups (Si-OH) on the silica surface.[6][7] For a molecule like this compound, the ketone's carbonyl oxygen and the methoxy oxygen can hydrogen bond with these silanol groups, causing some molecules to lag behind the main band.
Solutions:
-
Mobile Phase Modification:
-
Increase Solvent Polarity: A slightly more polar mobile phase can help to more effectively displace the compound from the active sites on the silica, reducing tailing. If you're using a hexane/ethyl acetate system, incrementally increasing the percentage of ethyl acetate can help.
-
Introduce a Competitive Modifier: For a moderately polar ketone, adding a small amount of a more polar solvent like methanol or acetone to your mobile phase (e.g., 1-2% methanol in a dichloromethane or ethyl acetate-based system) can help to occupy the highly active silanol sites, leading to more symmetrical peaks.[8]
-
-
Stationary Phase Deactivation:
-
While less common for routine purifications, if tailing is severe, you might consider using a deactivated silica gel. You can also try adding a small amount of a volatile base like triethylamine (~0.1-0.5%) to the mobile phase to neutralize the acidic silica surface, though this is more critical for basic compounds.[8]
-
-
Check for Overloading:
-
Loading too much sample onto the column can saturate the stationary phase, leading to tailing.[3][6][7] As a general rule, the amount of silica gel should be 20-50 times the weight of your crude sample.[9] If you suspect overloading, try diluting your sample and re-running the TLC or using a larger column for the same amount of crude material.
-
Question 2: I can't find a good solvent system. In non-polar solvents, my compound stays at the baseline (Rf=0), but in slightly more polar systems, it shoots to the solvent front (Rf=1). How do I achieve an optimal Rf value?
Answer:
This "all or nothing" behavior suggests a steep response to changes in mobile phase polarity. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.35 on a TLC plate, as this generally translates to good separation on a column.[8][10]
Solutions:
-
Use Solvent Mixtures and Fine-Tune Ratios: Avoid jumping from a very non-polar solvent (like pure hexane) to a very polar one. Instead, use binary or even ternary solvent systems and adjust the ratios in small increments.
-
Hexane/Ethyl Acetate: This is a very common and effective system.[8][11] Start with 95:5 hexane:ethyl acetate and incrementally increase the ethyl acetate concentration (e.g., 90:10, 85:15).
-
Dichloromethane/Hexane or Dichloromethane/Methanol: For moderately polar compounds, dichloromethane (DCM) is an excellent intermediate polarity solvent. A system of DCM with a small percentage of methanol (e.g., 1-5%) can be very effective.[8][12]
-
Acetone/Heptane: This is a greener alternative to ethyl acetate/hexane and can offer different selectivity.[13]
-
-
Employ Gradient Elution: If your crude mixture contains impurities with polarities very different from your product, a single (isocratic) solvent system may not be effective. In this case, gradient elution is highly recommended.[14][15][16]
-
How it works: You start with a less polar mobile phase to elute the non-polar impurities. Then, you gradually increase the polarity of the mobile phase over the course of the separation to elute your product and then any more polar impurities.[15][17] This technique often results in sharper peaks and better resolution for complex mixtures.[14][16]
-
Caption: Comparison of Isocratic and Gradient Elution.
Question 3: My product is a crystalline solid and has poor solubility in my chosen non-polar mobile phase. How do I load it onto the column without it crashing out?
Answer:
This is a critical issue, as precipitating your sample at the top of the column will lead to very poor separation.[18] The goal is to apply the sample in a concentrated, narrow band.
Solutions:
-
Wet Loading (with caution): Dissolve your crude product in the minimum amount of a solvent that is slightly more polar than your initial mobile phase but in which your compound is fully soluble (dichloromethane is often a good choice).[19] Carefully apply this solution to the top of the column and allow it to absorb into the silica before starting the elution. Be aware that using too much of a strong solvent for loading can compromise the separation of early-eluting compounds.
-
Dry Loading (Recommended Method): This is often the best method for compounds with limited solubility in the eluent.[19]
-
Protocol:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample onto the top of your packed column.
-
Gently add a protective layer of sand before beginning the elution.[19]
-
-
Question 4: The separation looks good on the column (I can see distinct bands), but my collected fractions are all mixed. What went wrong?
Answer:
This frustrating situation can arise from several factors, often related to how the column was packed or run.
Solutions:
-
Poor Column Packing: An unevenly packed column will have channels, leading to a non-uniform solvent front and causing band broadening and mixing.[3][20] Always use the slurry packing method for the best results:
-
Flow Rate is Too High: Running the column too fast doesn't allow for proper equilibration between the stationary and mobile phases, which is essential for good separation. Let gravity do most of the work, or apply very gentle positive pressure.
-
Diffusion and Overlapping Fractions: If two compounds have very close Rf values, their bands will naturally broaden as they travel down the column, eventually leading to overlap.
-
Collect Smaller Fractions: When the bands of interest are close to eluting, collect smaller fractions. This will give you a better chance of isolating pure fractions in the middle of each peak, even if there is some overlap at the interface.
-
Re-run the Column: If the overlap is significant, you may need to combine the mixed fractions, remove the solvent, and run a second column, perhaps with a shallower gradient or a different solvent system to improve selectivity.[22]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: For normal-phase chromatography, standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for this type of moderately polar compound.[9][10] Its slightly acidic nature is generally not problematic for ketones.
Q2: Should I use isocratic or gradient elution? A2: The choice depends on the complexity of your crude mixture.[14]
-
Isocratic Elution: Use this if your TLC shows good separation between your product and impurities with a single solvent mixture. It's simpler and uses less solvent.[15][17]
-
Gradient Elution: This is preferable if your crude sample contains compounds with a wide range of polarities. It will provide better resolution and faster elution of all components.[14][15][16]
Q3: How much crude material can I load onto my column? A3: A general guideline is a silica-to-sample ratio of 20:1 to 50:1 by weight.[9] For difficult separations (impurities with very close Rf values), a higher ratio (e.g., 100:1) may be necessary. Overloading is a common cause of poor separation.[6][7]
Q4: My compound is fluorinated. Do I need a special fluorinated stationary phase? A4: While fluorinated stationary phases (like PFP or perfluoroalkyl phases) exist and can offer unique selectivity for fluorinated compounds, they are typically used in reverse-phase HPLC and are not necessary for standard preparative purification of a molecule like this.[23][24][25] Standard silica gel is sufficient.
Q5: How can I visualize the compound on a TLC plate if it's not colored? A5: this compound contains an aromatic ring and a ketone, which are chromophores that absorb ultraviolet (UV) light. You can visualize the spots on a TLC plate using a UV lamp at 254 nm. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. biotage.com [biotage.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 18. reddit.com [reddit.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. chromtech.com [chromtech.com]
- 21. youtube.com [youtube.com]
- 22. Chromatography [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
preventing "oiling out" during 2',6'-Difluoro-4'-methoxyacetophenone purification
Welcome to the technical support center for the purification of 2',6'-Difluoro-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound, with a specific focus on preventing the phenomenon of "oiling out."
Understanding "Oiling Out"
Q1: What is "oiling out" and why does it occur during the purification of this compound?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1] This oil is a supersaturated solution of your compound that is immiscible with the bulk solvent. For this compound, this is often a result of high supersaturation, where the concentration of the compound in the solvent exceeds its solubility to a point that kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.
Several factors can contribute to oiling out:
-
Rapid Cooling: A sudden drop in temperature can cause the solution to become highly supersaturated, not allowing enough time for the molecules to arrange themselves into a crystal lattice.[2][3]
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound remains too soluble even at low temperatures, or if the solvent is a poor match for the compound's polarity, oiling out can occur.
-
High Concentration of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, leading to oiling out.[1]
Troubleshooting Guide: Oiling Out Observed
Q2: I've observed an oil forming in my flask instead of crystals. What are the immediate steps I can take to salvage my purification?
A2: If oiling out occurs, the primary goal is to redissolve the oil and create conditions that favor crystallization. Here is a step-by-step troubleshooting workflow:
-
Reheat and Dilute: Gently reheat the solution until the oil completely redissolves. Add a small amount of additional fresh, hot solvent to decrease the overall concentration. This reduces the level of supersaturation.
-
Slow Cooling: This is a critical step. Instead of allowing the flask to cool rapidly on the benchtop or in an ice bath, insulate the flask (e.g., with glass wool or by placing it in a larger beaker with warm water) to promote a very slow cooling rate.[2][3] This gives the molecules of this compound more time to form an ordered crystal lattice.
-
Scratching: If crystals are slow to form, gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline this compound from a previous batch, adding a single, tiny seed crystal to the cooled, saturated solution can template the growth of larger crystals.
Preventative Strategies
Q3: How can I design my purification protocol to proactively avoid oiling out of this compound?
A3: A well-designed purification protocol is the most effective way to prevent oiling out. Consider the following strategies:
Solvent Selection
The choice of solvent is paramount. For a compound like this compound, which has both polar (carbonyl, methoxy) and non-polar (fluorinated aromatic ring) characteristics, a systematic approach to solvent selection is recommended.
Recommended Solvent Systems for Screening:
| Solvent System | Rationale | Boiling Point (°C) |
| Methanol | A patent for the related compound 2-fluoro-4-methoxyacetophenone suggests methanol for recrystallization, indicating it's a good starting point.[2] | 64.7 |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds. The gradual addition of water as an anti-solvent can carefully control the supersaturation. | 78.37 (Ethanol) |
| Isopropanol | Slightly less polar than ethanol, may offer a different solubility profile. | 82.6 |
| Ethyl Acetate/Hexane | A common mixed-solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent (anti-solvent). This allows for fine-tuning of the polarity. | 77.1 (Ethyl Acetate) |
| Toluene | A non-polar aromatic solvent that can be effective for crystallizing aromatic compounds. | 110.6 |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude this compound in several test tubes.
-
Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube and add the solvent dropwise until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature and then place them in an ice bath.
-
Observe which solvent system yields well-formed crystals with minimal oiling.
Control of Supersaturation
Supersaturation is the driving force for crystallization, but excessive supersaturation leads to oiling out. Here's how to control it:
-
Slow Cooling: As mentioned previously, a slow cooling rate is crucial.[2][3]
-
Anti-solvent Addition: When using a mixed solvent system, add the anti-solvent (the solvent in which the compound is less soluble) slowly to the solution of the compound in the "good" solvent at a slightly elevated temperature. This gradual change in solvent composition prevents localized high supersaturation.
Seeding
Seeding is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled crystal growth.
Seeding Protocol:
-
Prepare a saturated solution of your crude this compound in the chosen solvent system at an elevated temperature.
-
Cool the solution slowly.
-
Once the solution is just below the saturation temperature (still clear), add a very small, pure seed crystal of the compound.
-
Continue to cool the solution slowly to allow the crystals to grow from the seed.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering oiling out during the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2',6'-Difluoro-4'-methoxyacetophenone
For researchers, scientists, and professionals engaged in drug development and materials science, the precise structural elucidation of novel fluorinated organic compounds is paramount. 2',6'-Difluoro-4'-methoxyacetophenone, a derivative of acetophenone, presents a unique analytical challenge and opportunity due to the strategic placement of its fluorine and methoxy substituents. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectral data, offering a comparative perspective with structurally related analogs and alternative analytical techniques. Our objective is to equip the scientific community with a comprehensive understanding of the spectroscopic characteristics of this compound, thereby facilitating its identification, characterization, and application in various research endeavors.
The Structural Significance of Fluorine and Methoxy Groups
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. In this compound, the two fluorine atoms ortho to the acetyl group are expected to exert significant electronic and steric effects, influencing the chemical environment of the entire molecule. The para-methoxy group, a well-known electron-donating group, will further modulate the electronic properties of the aromatic ring. Understanding how these substituents collectively impact the NMR and other spectral data is crucial for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular architecture.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, data acquisition is generally rapid.
-
2D NMR Experiments (Optional but Recommended): To further confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~6.7 | Triplet | 2H | H-3', H-5' |
| 2 | ~3.9 | Singlet | 3H | -OCH₃ |
| 3 | ~2.6 | Triplet | 3H | -COCH₃ |
The two aromatic protons (H-3' and H-5') are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methoxy protons will appear as a sharp singlet, and the acetyl protons will appear as a triplet due to coupling with the two ortho-fluorine atoms.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.
| Predicted Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~195 | C=O |
| 2 | ~165 (t) | C-4' |
| 3 | ~162 (dd) | C-2', C-6' |
| 4 | ~105 (t) | C-1' |
| 5 | ~100 (t) | C-3', C-5' |
| 6 | ~56 | -OCH₃ |
| 7 | ~34 (t) | -COCH₃ |
The signals for the fluorinated carbons (C-2' and C-6') will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The other aromatic carbons will show characteristic triplet splittings due to two- and three-bond C-F couplings. The carbonyl and acetyl methyl carbons will also exhibit triplet splitting from coupling to the ortho-fluorines.
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift will be influenced by the acetyl and methoxy groups. Based on data for similar compounds, the chemical shift is anticipated to be in the range of -105 to -115 ppm (relative to CFCl₃). This signal will likely appear as a quartet due to coupling with the three protons of the acetyl group.
Comparative NMR Analysis with Analogs
A comparison with the experimental NMR data of 4'-methoxyacetophenone and 4'-fluoroacetophenone highlights the impact of the difluoro-substitution.
| Compound | Aromatic Proton Shifts (ppm) | Acetyl Proton Shift (ppm) | Methoxy Proton Shift (ppm) |
| This compound (Predicted) | ~6.7 (t) | ~2.6 (t) | ~3.9 (s) |
| 4'-Methoxyacetophenone | 7.91 (d), 6.91 (d)[1] | 2.53 (s)[1] | 3.84 (s)[1] |
| 4'-Fluoroacetophenone | 8.00-7.96 (m), 7.15-7.10 (m)[1] | 2.59 (s)[1] | - |
The upfield shift of the aromatic protons in the target molecule compared to the analogs is a direct consequence of the strong electron-withdrawing nature of the two ortho-fluorine atoms. The triplet splitting of the acetyl protons is a key diagnostic feature, absent in the spectra of the analogs.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail, other spectroscopic techniques offer complementary information for a comprehensive characterization.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Utilize electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
Expected Fragmentation Pattern:
The mass spectrum of this compound (Molecular Weight: 186.16 g/mol ) is expected to show a prominent molecular ion peak at m/z 186. Key fragmentation pathways would likely involve:
-
Loss of a methyl radical (•CH₃): leading to a fragment at m/z 171.
-
Loss of an acetyl group (•COCH₃): resulting in a fragment at m/z 143.
-
Cleavage of the methoxy group: producing fragments corresponding to the loss of •CH₃ or •OCH₃.
The presence of two fluorine atoms will be evident in the isotopic pattern of the molecular ion and fragment peaks.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Aryl Ketone) | 1680-1700[2] |
| C-F (Aromatic) | 1100-1400 |
| C-O (Aryl Ether) | 1200-1275 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
The exact position of the C=O stretch will be influenced by the electronic effects of the fluorine and methoxy substituents. Compared to unsubstituted acetophenone (C=O stretch around 1684 cm⁻¹), the electron-withdrawing fluorine atoms may cause a slight shift to a higher wavenumber.[3]
Diagram of the Analytical Techniques Comparison
Caption: Complementary information from different analytical techniques.
Conclusion
The spectroscopic analysis of this compound reveals a rich interplay of substituent effects. The predicted NMR spectra, with their characteristic chemical shifts and coupling patterns, provide a definitive fingerprint for this molecule. The upfield shift of the aromatic protons and the triplet splitting of the acetyl protons are particularly diagnostic features arising from the ortho-difluoro substitution. When combined with the complementary data from mass spectrometry and infrared spectroscopy, a complete and unambiguous structural confirmation can be achieved. This guide serves as a valuable resource for researchers, providing the foundational knowledge required for the confident identification and characterization of this and structurally related fluorinated compounds.
References
- 1. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2',6'-Difluoro-4'-methoxyacetophenone
For researchers, scientists, and drug development professionals, understanding the intricacies of analytical techniques is paramount for robust and reliable results. This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the analysis of 2',6'-Difluoro-4'-methoxyacetophenone, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, offering insights honed from years of field experience to ensure scientifically sound and reproducible outcomes.
The Analytical Challenge: Understanding the Molecule
This compound (MW: 186.16 g/mol , Formula: C₉H₈F₂O₂) presents a unique analytical profile. Its aromatic core, coupled with electron-withdrawing fluorine atoms and an electron-donating methoxy group, influences its ionization and fragmentation behavior. The moderate polarity of this molecule necessitates a careful selection of ionization techniques to achieve optimal sensitivity and structural elucidation. This guide will compare and contrast the two most common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and discuss the impact of different mass analyzers on data quality.
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is the most critical parameter for successful MS analysis. For a molecule like this compound, both ESI and APCI are viable options, but they operate on different principles and will yield distinct results.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and thermally labile molecules that are already ionized or can be easily ionized in solution.[1] It generates ions by applying a high voltage to a liquid to create an aerosol.[1] For this compound, ESI would typically generate a protonated molecule, [M+H]⁺, in positive ion mode.
Causality Behind ESI Suitability:
-
Moderate Polarity: The presence of the carbonyl and methoxy groups provides sufficient polarity for ESI, especially in protic solvents like methanol or acetonitrile with water.
-
Soft Ionization: ESI is a gentle technique, minimizing in-source fragmentation and preserving the molecular ion, which is crucial for accurate molecular weight determination.[1]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar, more volatile, and thermally stable compounds.[2] It utilizes a corona discharge to create reactant gas ions from the solvent vapor, which then transfer a proton to the analyte molecule in the gas phase.[2]
Causality Behind APCI Suitability:
-
Volatility: this compound has sufficient volatility to be amenable to the vaporization step required in APCI.
-
Analyte Structure: APCI is often the technique of choice for small molecules that are not sufficiently polar for efficient ESI.[3] Given the aromatic, moderately polar nature of the target compound, APCI is a strong candidate.
Head-to-Head Performance Comparison
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Principle | Ionization from charged droplets in the liquid phase.[1] | Gas-phase chemical ionization via a corona discharge.[2] | Both are applicable due to the molecule's properties. |
| Analyte Polarity | Ideal for polar to highly polar compounds.[2] | Suitable for moderately polar to nonpolar compounds.[2] | The moderate polarity of the analyte makes both techniques viable. |
| Thermal Stability | Suitable for thermally labile compounds.[4] | Requires thermal stability due to the heated nebulizer.[5] | The analyte is expected to be thermally stable for APCI. |
| Adduct Formation | Prone to forming various adducts (e.g., [M+Na]⁺, [M+K]⁺).[3] | Less prone to adduct formation, primarily yields [M+H]⁺.[3] | APCI might provide a cleaner spectrum with fewer adducts. |
| Matrix Effects | More susceptible to ion suppression from matrix components.[6] | Generally less affected by matrix effects.[6] | For complex matrices, APCI could offer more robust quantitation. |
| Sensitivity | Can be highly sensitive for well-ionizing compounds. | Often provides excellent sensitivity for suitable analytes. | Sensitivity will be compound and matrix-dependent; empirical evaluation is necessary. |
Recommendation: For initial screening and qualitative analysis, both ESI and APCI should be evaluated. ESI is a good starting point due to its widespread availability and soft nature. However, for quantitative analysis, particularly in complex matrices, APCI may offer superior robustness and reduced matrix effects.
Experimental Protocols
To ensure the integrity of the analysis, meticulous sample preparation and optimized instrument parameters are essential.
Sample Preparation Protocol
A clean sample is fundamental to high-quality MS data.[5] The following is a general protocol for the preparation of this compound for LC-MS analysis.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase to create working standards at the desired concentrations (e.g., 1 µg/mL for qualitative analysis).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or contaminate the MS source.
LC-MS Method Parameters
Liquid chromatography is crucial for separating the analyte from potential impurities before it enters the mass spectrometer.[7]
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
-
MS System: A mass spectrometer equipped with both ESI and APCI sources.
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-300.
Mass Analyzer Comparison: Quadrupole vs. TOF vs. Orbitrap
The choice of mass analyzer will dictate the resolution, mass accuracy, and speed of your analysis.
| Mass Analyzer | Principle | Resolution | Mass Accuracy | Key Advantages for this Analysis |
| Quadrupole | Uses oscillating electric fields to filter ions by their m/z ratio. | Low to Medium | Low | Excellent for targeted quantitative analysis (SRM/MRM), robust and cost-effective. |
| Time-of-Flight (TOF) | Separates ions based on their flight time through a field-free region. | High | High | Provides accurate mass measurements for confident formula determination of the parent ion and its fragments. |
| Orbitrap | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z ratio. | Very High | Very High | Unsurpassed resolution and mass accuracy, ideal for structural elucidation and identification of unknown impurities. |
Recommendation: For routine quantitative analysis where the compound and its fragments are known, a triple quadrupole instrument is the workhorse of choice. For impurity profiling and structural confirmation, a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is indispensable.
Fragmentation Pathway Analysis
Aromatic ketones typically undergo α-cleavage adjacent to the carbonyl group.
-
Molecular Ion ([M+H]⁺): Expected at m/z 187.1 in positive ion mode.
-
Loss of Methyl Radical (•CH₃): A primary fragmentation would be the loss of the methyl group from the acetyl moiety, resulting in a benzoyl-type cation at m/z 172.1.
-
Loss of Carbon Monoxide (CO): The benzoyl-type cation can further lose a neutral CO molecule, leading to a fragment at m/z 144.1.
-
Other Fragmentations: Cleavage of the methoxy group (loss of •CH₃ or CH₂O) or fragmentation involving the fluorine atoms are also possible but likely less favorable.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted fragmentation pathway of this compound.
Workflow Visualization
A robust analytical workflow ensures reproducibility and data integrity.
Caption: General workflow for the LC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound requires a methodical approach, starting with the careful selection of the ionization source. Both ESI and APCI have their merits, and the optimal choice will depend on the specific analytical goals, such as qualitative screening versus robust quantitation in complex matrices. High-resolution mass spectrometry is highly recommended for unambiguous identification and for characterizing any potential impurities. By understanding the principles behind these techniques and the likely fragmentation behavior of the molecule, researchers can develop and validate robust analytical methods for this important pharmaceutical intermediate.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. microsaic.com [microsaic.com]
- 5. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
A Comparative Guide to the Biological Activity of 2',6'-Difluoro-4'-methoxyacetophenone Derivatives
This guide offers a comparative analysis of the biological activities of derivatives based on the 2',6'-Difluoro-4'-methoxyacetophenone scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to illuminate the therapeutic potential of this chemical class, with a particular focus on their antimicrobial properties.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method in medicinal chemistry to enhance metabolic stability and lipophilicity, often leading to improved pharmacological profiles.[1] The acetophenone core, a common feature in various natural and synthetic compounds, is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide delves into how modifications to the this compound structure influence its efficacy.
Comparative Analysis of Antimicrobial Activity
Derivatives of fluorinated acetophenones have shown promising activity against a range of pathogenic microbes. The primary mechanism of action is often linked to the disruption of microbial cell membranes or the inhibition of essential enzymes. The data presented below, derived from various studies, compares the Minimum Inhibitory Concentration (MIC) of several derivatives against common bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Acetophenone Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus niger |
| Chalcone Derivative A3/B3 * | Potent Activity | Potent Activity | Potent Activity | Potent Activity | Potent Activity |
| DFC5 | 1.23 - 2.60 | - | 1.23 - 2.60 | - | - |
| Compound 28 (Isoxazole Chalcone) | 1 | - | - | - | - |
| 2,6-Dihydroxyacetophenone derivatives | 0.78 - 1.56 | - | 0.78 - 1.56 | 0.78 - 1.56 | - |
| 4-Hydroxyacetophenone derivatives | - | - | 8 - 16 | - | - |
Note: Specific MIC values for the A3/B3 chalcone derivative were not detailed but it was reported to have the most potent antimicrobial activity compared to standard drugs.[4] Data for DFC5 is comparable to ciprofloxacin.[1] A dash (-) indicates that data was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
The biological activity of acetophenone derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[2] For instance, the presence of hydroxyl groups is often associated with enhanced antioxidant and antimicrobial properties.[2][3]
In the context of this compound derivatives, the difluoro substitution at the 2' and 6' positions is a key structural feature. This substitution pattern can influence the molecule's conformation and electronic properties, which in turn affects its interaction with biological targets. The methoxy group at the 4' position can also play a role in modulating activity, potentially by affecting solubility and membrane permeability.
The derivatization of the acetyl group, for example, into chalcones or semicarbazones, has been shown to be a successful strategy for generating potent antimicrobial agents.[4] Chalcones, with their α,β-unsaturated ketone moiety, are known to be reactive and can engage in Michael addition reactions with biological nucleophiles, contributing to their bioactivity.[4]
References
A Technical Guide to the Structure-Activity Relationship of 2',6'-Difluoro-4'-methoxyacetophenone Analogs: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Acetophenone-Based Drug Discovery
Acetophenones, a class of aromatic ketones, represent a versatile scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their synthetic tractability allows for extensive structural modifications to optimize pharmacological profiles. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2',6'-Difluoro-4'-methoxyacetophenone analogs, a class of compounds with significant potential in modern drug discovery. While direct and comprehensive comparative studies on a systematic series of these specific analogs are limited in the public domain, this guide synthesizes available data from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals.
The Conformational Landscape: How Fluorine Dictates Shape
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation, which governs its ability to interact with target proteins. In the case of 2',6'-difluoro-substituted acetophenones, the presence of the fluorine atoms at the ortho positions to the acetyl group has a profound impact on the molecule's preferred conformation.
Studies on 2'-fluoro-substituted acetophenone derivatives have revealed that they predominantly exist in an s-trans conformation, where the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C(aroyl)-C(acetyl) bond.[3] This preference is driven by the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms, which would be maximized in the s-cis conformation.[3] This conformational rigidity imposed by the 2',6'-difluoro substitution pattern is a critical consideration in drug design, as it pre-organizes the molecule for a specific binding orientation within a protein's active site.
Caption: Conformational preference of 2'-fluoroacetophenones.
Comparative Biological Activity: A Landscape of Potential
Kinase Inhibition: A Promising Avenue
The 2,6-difluorophenyl motif is a common feature in a number of potent kinase inhibitors. This substitution pattern is often found to enhance binding affinity and selectivity. While direct data on this compound as a kinase inhibitor is scarce, we can infer potential SAR trends from related compounds.
For instance, in the development of inhibitors for p38 MAP kinase, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have demonstrated significant potency.[4] Although not an acetophenone, this highlights the favorable interactions that the 2,6-difluoro substitution can confer within a kinase active site.
Let's consider a hypothetical SAR study based on a generic kinase target to illustrate the expected impact of structural modifications to the this compound scaffold.
| Analog | R1 (Position 4') | R2 (Acetyl group modification) | Expected Kinase Inhibition (IC50) | Rationale for Expected Activity |
| Parent | -OCH3 | -CH3 | Baseline | The methoxy group can act as a hydrogen bond acceptor. The acetyl group provides a key interaction point. |
| Analog A | -OH | -CH3 | Potentially Increased | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions with the kinase active site. |
| Analog B | -OCH2CH3 | -CH3 | Variable | Increased lipophilicity from the ethoxy group may enhance cell permeability, but the bulkier group could also lead to steric clashes. |
| Analog C | -NH2 | -CH3 | Potentially Increased | The amino group can form hydrogen bonds and may introduce favorable electrostatic interactions. |
| Analog D | -OCH3 | -CH2-heterocycle | Potentially Increased | Modification of the acetyl group to include a heterocyclic moiety can allow for additional interactions with the solvent-exposed region of the kinase active site, improving potency and selectivity. |
This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for this specific series is not available in the cited literature.
Anticancer and Anti-inflammatory Activities
Chalcones, synthesized from acetophenones and benzaldehydes, are a well-studied class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects.[3] The this compound scaffold can serve as a key starting material for the synthesis of novel chalcone derivatives. The electronic properties of the difluorinated ring can influence the reactivity of the enone system, which is crucial for the biological activity of chalcones.
Experimental Protocols: A Guide to Synthesis and Evaluation
Synthesis of this compound Analogs
A common method for the synthesis of the parent compound, this compound, is through the Friedel-Crafts acylation of 3,5-difluoroanisole.
Step-by-Step Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl3, 1.2 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Acetylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension while stirring.
-
Addition of Substrate: After the addition of acetyl chloride, add 3,5-difluoroanisole (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Analogs with different substituents at the 4'-position can be synthesized by starting with the appropriately substituted 3,5-difluorobenzene derivative.
Biological Evaluation: In Vitro Kinase Assay
To evaluate the inhibitory activity of the synthesized analogs against a specific protein kinase, a standard in vitro kinase assay can be performed.
Step-by-Step Protocol: In Vitro Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (analogs) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or non-radioactive methods like fluorescence-based assays or ELISA.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The 2',6'-difluoro substitution pattern enforces a conformationally restricted geometry that can be advantageous for high-affinity and selective binding to protein targets. While a comprehensive, publicly available SAR study on a systematic series of these analogs is currently lacking, the analysis of related structures provides a strong rationale for their further investigation.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic variations at the 4'-position and on the acetyl group. Such studies, targeting specific and disease-relevant protein kinases, will be crucial in elucidating the detailed SAR of this promising scaffold and unlocking its full therapeutic potential.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Novel Heterocycles Derived from 2',6'-Difluoro-4'-methoxyacetophenone: A Comparative Guide
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Among these, fluorinated organic compounds have emerged as a particularly promising class due to the unique physicochemical properties imparted by fluorine.[1] The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved potency and a better pharmacokinetic profile.[2] This guide delves into the prospective antimicrobial activity of a new frontier: compounds derived from the 2',6'-Difluoro-4'-methoxyacetophenone scaffold.
While direct experimental data on derivatives of this specific acetophenone is nascent, this guide will synthesize established principles from related structures to provide a predictive comparison. We will focus on two well-regarded classes of bioactive heterocycles—chalcones and pyrimidines—that can be readily synthesized from this fluorinated precursor. By examining the structure-activity relationships (SAR) of analogous compounds, we can build a strong rationale for the development of these novel derivatives as next-generation antimicrobial agents.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a framework for the synthesis, characterization, and comparative evaluation of these potential new drugs, grounded in established experimental protocols and authoritative insights into their anticipated biological activity.
The Strategic Advantage of the this compound Scaffold
The choice of this compound as a starting material is strategic. The acetophenone core is a versatile platform for synthesizing a wide array of derivatives, including chalcones, which are precursors to flavonoids and other important biological molecules.[3] The specific substitutions on the phenyl ring are hypothesized to contribute significantly to the antimicrobial efficacy:
-
Difluoro Substitution at C2' and C6': The presence of two fluorine atoms flanking the acetyl group is expected to exert a powerful electron-withdrawing effect. This can influence the reactivity of the acetyl group in condensation reactions and modulate the electronic properties of the resulting derivatives, which is crucial for their interaction with biological targets. Studies on other fluorinated chalcones have shown that fluorine substituents can significantly enhance antimicrobial potency.[1][4]
-
Methoxy Group at C4': The methoxy group is an electron-donating group that can influence the molecule's overall polarity and ability to form hydrogen bonds. Its position can affect interactions with microbial targets and influence pharmacokinetic properties.[5]
Proposed Synthesis and Comparative Candidates
We propose the synthesis of two primary classes of derivatives for comparative analysis: chalcones and pyrimidines. The general synthetic pathways are well-established and outlined below.
Candidate Series A: Novel Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[6] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for a wide range of biological activities, including antimicrobial effects.[7]
Proposed Synthesis Workflow:
Caption: Workflow for the synthesis of novel chalcone derivatives.
Comparative Compounds: To establish a clear structure-activity relationship, a library of chalcones should be synthesized by varying the substituent (R) on the aromatic aldehyde (B-ring):
-
Compound A1: R = H (unsubstituted)
-
Compound A2: R = 4-Cl (electron-withdrawing)
-
Compound A3: R = 4-OCH₃ (electron-donating)
-
Compound A4: R = 4-NO₂ (strong electron-withdrawing)
-
Compound A5: R = 2,4-diCl (multiple halogen substitution)
Candidate Series B: Novel Pyrimidine Derivatives
Pyrimidines are a critical class of heterocyclic compounds found in nucleic acids and numerous pharmaceuticals. They can be synthesized from chalcones by cyclocondensation with reagents like urea, thiourea, or guanidine hydrochloride.[8] Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[9]
Proposed Synthesis Workflow:
Caption: Workflow for the synthesis of pyrimidine derivatives.
Comparative Compounds: Each chalcone from Series A can be used to generate a corresponding set of pyrimidines:
-
Compound B1: Derived from Chalcone A2, using Urea (yielding a 2-oxo-pyrimidine).
-
Compound B2: Derived from Chalcone A2, using Thiourea (yielding a 2-thioxo-pyrimidine).
-
Compound B3: Derived from Chalcone A2, using Guanidine HCl (yielding a 2-imino-pyrimidine).
Experimental Protocols for Antimicrobial Evaluation
To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following methodologies are recommended for a comprehensive antimicrobial screening campaign.
Preliminary Screening: Agar Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is ideal for high-throughput primary screening.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.
-
Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared inoculum.
-
Disc Application: Sterilize 6 mm filter paper discs. Impregnate each disc with a specific concentration (e.g., 100 µ g/disc ) of the synthesized compound dissolved in a suitable solvent (like DMSO). A solvent-only disc serves as a negative control.
-
Incubation: Place the discs on the inoculated agar surface. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters. A larger ZOI indicates greater antimicrobial activity.
Quantitative Analysis: Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.
Predicted Performance and Comparative Analysis
Based on structure-activity relationship (SAR) studies of related fluoro-substituted and acetophenone-derived compounds, we can predict the likely performance of the proposed derivatives.[5][10]
Structure-Activity Relationship (SAR) Insights
Caption: Key Structure-Activity Relationships for Antimicrobial Activity.
Comparative Data Table (Hypothetical)
The following table presents the predicted antimicrobial activity based on published data for analogous compounds. The values are for illustrative purposes to guide experimental expectations.
| Compound ID | Class | Key Features | Predicted MIC vs. S. aureus (µg/mL) | Predicted MIC vs. E. coli (µg/mL) | Rationale / Supporting Evidence |
| Ciprofloxacin | Standard | Fluoroquinolone | 0.25 - 1.0 | 0.015 - 0.12 | Reference Antibiotic |
| Ampicillin | Standard | β-Lactam | 0.25 - 2.0 | 2.0 - 8.0 | Reference Antibiotic |
| A1 | Chalcone | Unsubstituted B-Ring | 64 - 128 | >256 | Baseline activity of the core scaffold. |
| A2 | Chalcone | 4-Cl on B-Ring | 16 - 32 | 128 - 256 | Halogen substitution on the B-ring generally enhances activity.[2][11] |
| A4 | Chalcone | 4-NO₂ on B-Ring | 8 - 16 | 64 - 128 | Strong electron-withdrawing groups often increase potency.[11] |
| B1 | Pyrimidine | 2-Oxo, from A2 | 32 - 64 | >128 | Cyclization into pyrimidine can modulate activity; oxo group is often less potent than thioxo or imino.[8] |
| B2 | Pyrimidine | 2-Thioxo, from A2 | 4 - 16 | 32 - 64 | The 2-thioxo and 2-imino pyrimidine derivatives frequently show the highest antimicrobial activity.[8] |
| B3 | Pyrimidine | 2-Imino, from A2 | 8 - 16 | 64 - 128 | The 2-thioxo and 2-imino pyrimidine derivatives frequently show the highest antimicrobial activity.[8] |
Conclusion and Future Directions
The strategic incorporation of a this compound core into known antimicrobial scaffolds like chalcones and pyrimidines presents a compelling avenue for the discovery of novel therapeutic agents. The strong electron-withdrawing nature of the difluoro substitution is predicted to significantly enhance the intrinsic activity of these compounds.
Based on extensive SAR data from related chemical series, it is hypothesized that chalcones bearing electron-withdrawing groups (A2, A4) and, most notably, pyrimidine derivatives containing 2-thioxo (B2) or 2-imino (B3) functionalities , will exhibit the most potent antimicrobial activity. These compounds warrant prioritization for synthesis and screening.
Future work should focus on synthesizing the proposed libraries and validating these predictions through rigorous antimicrobial testing. Promising lead compounds should then be subjected to further studies, including determination of their mechanism of action, cytotoxicity profiling against mammalian cell lines, and in vivo efficacy studies. This structured approach provides a robust framework for unlocking the full therapeutic potential of this novel class of fluorinated compounds.
References
- 1. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactjournals.us [impactjournals.us]
- 9. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Potential of 2',6'-Difluoro-4'-methoxyacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. Acetophenone derivatives, particularly the chalcone scaffold, have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities, including potent anti-inflammatory effects. This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of 2',6'-Difluoro-4'-methoxyacetophenone derivatives and their analogs. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs.
The Rationale for Fluorination in Drug Design
The introduction of fluorine atoms into a drug candidate's molecular structure is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The high electronegativity and small van der Waals radius of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. In the context of anti-inflammatory agents, fluorination can significantly potententiate the inhibitory activity against key pro-inflammatory enzymes and signaling pathways. This guide will explore the impact of difluoro-substitution on the anti-inflammatory profile of acetophenone-derived chalcones.
Synthesis of Fluorinated Chalcone Derivatives
The cornerstone of synthesizing chalcones and their derivatives is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[1][2][3][4][5] This versatile reaction allows for the facile introduction of a wide array of substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships.
The synthesis of a target 2',6'-difluoro-4'-methoxychalcone would typically involve the reaction of this compound with a substituted benzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[6][7][8]
Caption: General workflow for the synthesis of this compound derived chalcones via Claisen-Schmidt condensation.
Comparative In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds is initially assessed through a battery of in vitro assays that measure their ability to modulate key inflammatory mediators and pathways. Here, we compare the inhibitory activities of various acetophenone and chalcone derivatives, with a focus on nitric oxide (NO) and cyclooxygenase-2 (COX-2) inhibition.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to tissue damage. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a primary indicator of its anti-inflammatory potential.
Table 1: Comparative IC50 Values for Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
| Compound/Derivative | IC50 (µM) | Reference |
| 4-Fluoro-3′,4′,5′-trimethoxychalcone | 0.03 | [9] |
| Fluorinated Chalcone 17 | 0.03 | [10] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Potent Inhibition | [11] |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Significant Reduction | [12][13][14] |
| SC-9 (Cembrene Diterpenoid) | 2.81 ± 0.2 | [15] |
| SC-2 (Cembrene Diterpenoid) | 5.81 ± 0.4 | [15] |
| 2'-Methoxy-3,4-dichlorochalcone | 7.1 | [10] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 7.8 | [10] |
Lower IC50 values indicate greater potency.
The data strongly suggests that fluorination can dramatically enhance the NO inhibitory activity of chalcones, with some fluorinated derivatives exhibiting IC50 values in the nanomolar range.[9][16] This highlights the significant potential of this compound derivatives as potent inhibitors of NO production.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.
Table 2: Comparative IC50 Values for Cyclooxygenase-2 (COX-2) Inhibition
| Compound/Derivative | COX-2 IC50 (µM) | Reference |
| Celecoxib (Standard) | 0.03 | [17][18] |
| PYZ10 (Pyrazole-thiourea-benzimidazole hybrid) | 0.0000283 | [19] |
| PYZ11 (Pyrazole-thiourea-benzimidazole hybrid) | 0.000227 | [19] |
| 1,5-Diarylpyrazoles-urea hybrid | 0.52 | [19] |
| 2,3-diphenyl-4H-pyrido[3,2-b][20][21]oxazine | 0.57-0.72 | [19] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Significant Inhibition | [11] |
| Indomethacin (Standard) | 0.026 | [17] |
Lower IC50 values indicate greater potency.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of acetophenone and chalcone derivatives are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Many chalcone derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[23][26] This ultimately leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Chalcone derivatives can inhibit the NF-κB pathway by preventing IκB degradation.
Modulation of the MAPK Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[16] The activation of these pathways is a key event in the inflammatory process. Several chalcones have been demonstrated to exert their anti-inflammatory effects by inhibiting the phosphorylation of MAPK proteins, thereby downregulating the inflammatory response.[16][27]
Caption: Chalcone derivatives can suppress inflammation by inhibiting MAPK phosphorylation.
In Vivo Anti-inflammatory Efficacy
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. The carrageenan-induced paw edema model in rodents is a widely used and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[10][15][21][28][29] This model mimics the physiological inflammatory response, characterized by edema, erythema, and hyperalgesia.
The administration of a test compound prior to the injection of carrageenan allows for the assessment of its ability to reduce paw swelling, providing a quantitative measure of its in vivo anti-inflammatory effect. Several fluorinated chalcone derivatives have demonstrated significant anti-inflammatory activity in this model, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[28][30]
Experimental Protocols
In Vitro Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration, a stable metabolite of NO, using the Griess reagent.[9][17][19][31]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid substrate in an appropriate assay buffer.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Prostaglandin Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or a fluorometric assay.[7][20][22]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.
-
Carrageenan Injection: After a specified pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Conclusion
The available evidence strongly supports the potential of this compound derivatives and their chalcone analogs as a promising new class of anti-inflammatory agents. The strategic incorporation of fluorine atoms appears to significantly enhance their inhibitory potency against key inflammatory mediators like nitric oxide. The multifaceted mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, further underscores their therapeutic potential.
This guide provides a foundational framework for researchers to build upon. Further investigation into the synthesis of a broader range of fluorinated derivatives, comprehensive structure-activity relationship studies, and in-depth mechanistic evaluations are warranted to fully elucidate the therapeutic promise of this chemical scaffold. The detailed experimental protocols and comparative data presented herein are intended to facilitate these future research endeavors, ultimately contributing to the development of novel and effective treatments for inflammatory diseases.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2 O/EtOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells | MDPI [mdpi.com]
- 12. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchportal.lih.lu [researchportal.lih.lu]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Potential of Acetophenone Analogs
Introduction: The Pressing Need for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2][3] This has spurred intensive research into the discovery and development of novel antioxidant agents capable of mitigating oxidative damage.[1] Acetophenones, a class of organic compounds featuring an acetyl group attached to a benzene ring, and their derivatives, such as chalcones, have emerged as privileged structures in medicinal chemistry.[4][5] Their synthetic tractability and diverse biological activities make them prime candidates for developing new therapeutic agents.[6][7]
This guide provides a comparative analysis of the antioxidant potential of various acetophenone analogs, with a conceptual focus on structures related to 2',6'-Difluoro-4'-methoxyacetophenone. While direct, extensive data on this specific difluoro-analog is emerging, we can infer its potential by examining the well-established structure-activity relationships (SAR) of related acetophenone and chalcone derivatives. We will delve into the standard experimental assays used to quantify antioxidant efficacy, provide detailed protocols for their execution, and present a comparative analysis of reported data to guide researchers in this promising field.
Comparative Analysis: Gauging Antioxidant Efficacy
The antioxidant activity of a compound is primarily its ability to donate a hydrogen atom or an electron to neutralize a free radical. This capacity is typically evaluated using several well-established in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[8][9][10]
-
DPPH Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant reduces the DPPH radical by donating a hydrogen atom, the solution turns pale yellow.[10][11] The degree of color change, measured by the decrease in absorbance around 517 nm, is proportional to the compound's radical scavenging activity.[10]
-
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore.[9] Antioxidants present in the sample scavenge this radical, causing the solution to decolorize. The reduction in absorbance at 734 nm is directly correlated with the antioxidant's potency.[9][12]
-
FRAP Assay: Unlike the radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[1][8] This reduction, which occurs at low pH, results in the formation of an intense blue-colored complex, and the absorbance is measured at 593 nm. A higher absorbance indicates greater reducing power and, thus, higher antioxidant capacity.[8]
Structure-Activity Relationship (SAR) Insights
The antioxidant potential of acetophenone and chalcone analogs is profoundly influenced by the type and position of substituents on their aromatic rings.[13]
-
Hydroxyl Groups (-OH): The presence of phenolic hydroxyl groups is a critical determinant of antioxidant activity.[4] These groups can readily donate a hydrogen atom to free radicals, stabilizing them. Dihydroxy-substituted analogs, for instance, often exhibit potent radical scavenging capabilities.[7]
-
Methoxy Groups (-OCH₃): Methoxy groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups. Their electron-donating nature can stabilize the resulting radical after hydrogen donation from a nearby hydroxyl group.
-
Halogens (e.g., -F, -Cl): The role of halogens like fluorine is more complex. Their high electronegativity can influence the electronic properties of the entire molecule. In some contexts, fluorine substitution has been shown to enhance biological activity.[14] For this compound, the ortho-fluorine atoms would act as strong electron-withdrawing groups, potentially influencing the hydrogen-donating ability of other functional groups or the overall redox potential of the molecule.
-
The α,β-Unsaturated Carbonyl System (in Chalcones): For chalcones, which are derived from acetophenones, the conjugated system of double bonds and the keto group are known to be important for antioxidant activity.[5] Modifications to this system can significantly alter the compound's efficacy.[15]
Comparative Data on Acetophenone and Chalcone Analogs
The following table summarizes the reported antioxidant activities of several acetophenone and chalcone derivatives from various studies, typically expressed as the IC₅₀ value (the concentration required to inhibit 50% of the radical activity). Lower IC₅₀ values indicate higher antioxidant potency.
| Compound/Analog Class | Assay | IC₅₀ Value (µg/mL) | Reference Compound | Key Structural Features | Source |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 | Ascorbic Acid (2.17) | 2'-hydroxyl, 3,4-dimethoxy | [16] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 | Ascorbic Acid (2.17) | 2'-hydroxyl, 4-methoxy | [16] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 | Ascorbic Acid (2.17) | 2'-hydroxyl, 4-hydroxyl | [16] |
| 2,4-Dihydroxyacetophenone benzoylhydrazone (5g) | DPPH | Most potent scavenger in series | N/A | 2,4-dihydroxy, hydrazone moiety | [7] |
| Chalcone Fatty Acid Ester (5e) | DPPH | 68.58% scavenging at 2 µg/mL | Ascorbic Acid | Esterified chalcone | [15][17] |
Note: Direct comparative data requires standardized experimental conditions. The values presented are for illustrative purposes based on the cited literature.
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible data is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the three primary antioxidant assays.
DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well microplate format for high-throughput screening.[10][18]
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl in methanol or ethanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.[18] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[10]
-
Test Compound Stock Solutions: Prepare stock solutions of the acetophenone analogs in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mg/mL).
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the microplate wells.
-
Add the methanolic DPPH working solution to each well containing the sample or control.
-
Include a blank control containing only the solvent and the DPPH solution.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[10] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the % scavenging against the compound concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation.[9][19]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19] This generates the ABTS•+ radical. Dilute the resulting blue/green solution with ethanol or a buffer until the absorbance at 734 nm is approximately 0.70 ± 0.02.
Assay Procedure:
-
Add a small volume of the test compound or standard (e.g., Trolox) to a cuvette or microplate well.
-
Add the ABTS•+ working solution to initiate the reaction.
-
Incubate the mixture for a specified time (e.g., 6-30 minutes).[12]
-
Measure the decrease in absorbance at 734 nm.[9]
Data Analysis: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve generated with Trolox.[9]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay evaluates the total antioxidant power of a sample based on its ability to reduce Fe³⁺.[2][8]
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing:
-
300 mM Acetate Buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) solution in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution Mix these in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]
-
-
Standard Solution: Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
Assay Procedure:
-
Add the sample or standard solution to a cuvette or microplate well.
-
Add the pre-warmed FRAP reagent and mix well.
-
Incubate the mixture at 37°C for a defined period, typically 4-6 minutes.[8]
-
Measure the absorbance of the blue-colored solution at 593 nm.
Data Analysis: The FRAP value is calculated by comparing the change in absorbance of the sample to the standard curve. Results are typically expressed as µmol Trolox equivalents per gram or liter of the sample.[8]
Visualizing the Workflow and Concepts
To better illustrate the research process and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for screening antioxidant potential of new analogs.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The exploration of acetophenone and chalcone analogs continues to be a fertile ground for the discovery of potent antioxidant agents. The evidence strongly suggests that the strategic placement of hydroxyl and other functional groups on the aromatic rings is key to enhancing their radical scavenging and reducing capabilities. While direct data on this compound analogs is still being gathered, the established SAR principles provide a robust framework for predicting their potential and guiding their synthesis.
The standardized protocols provided herein offer a reliable methodology for researchers to compare novel analogs against established benchmarks. Future work should focus on a systematic evaluation of halogenated acetophenones to fully elucidate the electronic effects of substituents like fluorine on antioxidant activity. Such studies will be instrumental in the rational design of the next generation of antioxidants for therapeutic use in oxidative stress-mediated diseases.
References
- 1. arborassays.com [arborassays.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sciensage.info [sciensage.info]
- 6. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]
- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Spectroscopic Guide to 2',6'-Difluoro-4'-methoxyacetophenone and its Analogs
In the landscape of pharmaceutical and materials science research, the detailed structural elucidation of novel compounds is paramount. 2',6'-Difluoro-4'-methoxyacetophenone, a substituted aromatic ketone, presents a unique spectroscopic profile due to the interplay of its electron-withdrawing fluorine substituents and the electron-donating methoxy group. This guide provides a comprehensive analysis of its predicted and observed spectroscopic characteristics, benchmarked against structurally related acetophenone derivatives. By understanding the nuanced effects of aromatic substitution on spectroscopic outcomes, researchers can accelerate compound identification and characterization.
Introduction: The Structural Significance of Substituent Effects
The chemical and physical properties of an aromatic compound are profoundly influenced by the nature and position of substituents on the ring. In this compound, the two fluorine atoms at the ortho positions (2' and 6') exert strong inductive electron-withdrawing effects, while the methoxy group at the para position (4') acts as a resonance electron-donating group. This electronic tug-of-war dictates the electron density distribution across the molecule, which in turn governs its behavior in various spectroscopic techniques. This guide will dissect these influences through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Analysis
Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of this compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl methyl protons. The strong deshielding effect of the ortho-fluorine atoms will likely shift the aromatic proton signals downfield compared to 4'-methoxyacetophenone.[1]
-
¹³C NMR Spectroscopy: The carbon NMR will reveal the number of unique carbon environments. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The electron-donating methoxy group will shield the para-carbon, shifting it upfield, while the electron-withdrawing fluorine atoms will deshield the ortho-carbons, shifting them downfield.[2]
-
¹⁹F NMR Spectroscopy: This technique is crucial for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be indicative of the electronic environment of the fluorine nuclei on the aromatic ring.[3]
Table 1: Comparative ¹H and ¹³C NMR Data of Acetophenone Analogs (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~2.6 (s, 3H, -COCH₃), ~3.9 (s, 3H, -OCH₃), ~6.7-6.9 (m, 2H, Ar-H) | ~32 (-COCH₃), ~56 (-OCH₃), ~105 (d, Ar-C), ~115 (t, Ar-C), ~160 (d, Ar-C), ~165 (d, Ar-C), ~195 (t, C=O) |
| 4'-Methoxyacetophenone [4] | 2.53 (s, 3H), 3.84 (s, 3H), 6.91 (d, 2H), 7.91 (d, 2H) | 26.3, 55.4, 113.7, 130.3, 130.6, 163.5, 196.8 |
| 2'-Fluoro-4'-methoxyacetophenone [5][6] | 2.55 (s, 3H), 3.96 (s, 3H), 7.00 (t, 1H), 7.69 (dd, 1H), 7.74 (dd, 1H) | Data not readily available |
| 2',6'-Dimethoxyacetophenone [7] | 2.47 (s, 3H), 3.84 (s, 6H), 6.58 (d, 2H), 7.29 (t, 1H) | 32.5, 55.9, 103.9, 114.7, 131.1, 157.9, 203.4 |
IR spectroscopy probes the vibrational frequencies of functional groups. The most prominent feature in the IR spectrum of an acetophenone is the strong absorption band of the carbonyl (C=O) group.
The position of the C=O stretching frequency is sensitive to electronic effects. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it. However, conjugation with the aromatic ring also lowers the frequency.[8] For this compound, the opposing effects of the fluoro and methoxy groups will result in a C=O stretch at a characteristic wavenumber.
Table 2: Comparative IR Data of Acetophenone Analogs
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~1680-1700 (C=O stretch), ~1600 (aromatic C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |
| 4'-Methoxyacetophenone [9] | ~1675 (C=O), ~1600 (aromatic C=C), ~1255 (C-O) |
| 2',6'-Dimethoxyacetophenone [7] | ~1700 (C=O), ~1600, ~1480 (aromatic C=C), ~1250, ~1100 (C-O) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For acetophenones, a common fragmentation pathway is the alpha-cleavage, leading to the formation of a stable acylium ion.
Fragmentation Pathway of Acetophenones
Caption: A simplified fragmentation pathway for acetophenones in mass spectrometry.
For this compound (MW: 186.16 g/mol ), the molecular ion peak is expected at m/z 186. The base peak will likely correspond to the loss of a methyl radical (m/z 171). Further fragmentation could involve the loss of carbon monoxide.
Table 3: Comparative Mass Spectrometry Data of Acetophenone Analogs
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | 186.16 | Predicted: 186 [M]⁺˙, 171 [M-CH₃]⁺ |
| 4'-Methoxyacetophenone | 150.17 | 150 [M]⁺˙, 135 [M-CH₃]⁺ (base peak), 107, 77 |
| 2'-Fluoro-4'-methoxyacetophenone [6] | 168.17 | 168 [M]⁺˙, 153 [M-CH₃]⁺ |
| 2',6'-Dimethoxyacetophenone [7] | 180.20 | 180 [M]⁺˙, 165 [M-CH₃]⁺, 137, 107 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The substituents on the aromatic ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. The electron-donating methoxy group is expected to cause a red shift in the π → π* transition of this compound.[9]
Table 4: Comparative UV-Vis Data of Acetophenone Analogs (in Ethanol)
| Compound | λmax (nm) for π → π* |
| This compound (Predicted) | ~275-285 |
| Acetophenone [10] | ~240 |
| 4'-Methoxyacetophenone [9] | ~271 |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of acetophenone derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency is necessary.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via a syringe pump can be used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and a characteristic mass spectrum.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.
Conclusion
The spectroscopic characterization of this compound, while not fully documented with experimental data in the public domain, can be confidently predicted through a comparative analysis of its structural analogs. The interplay of the ortho-fluoro and para-methoxy substituents creates a unique electronic environment that is reflected in its NMR, IR, MS, and UV-Vis spectra. This guide provides a robust framework for researchers to identify and characterize this and other similarly substituted aromatic ketones, underscoring the power of leveraging established spectroscopic principles and comparative data analysis in chemical research.
References
- 1. youtube.com [youtube.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 3-Fluoro-4-methoxyacetophenone(455-91-4) 1H NMR [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. ijrat.org [ijrat.org]
- 10. PhotochemCAD | Acetophenone [photochemcad.com]
comparative analysis of synthetic routes to 2',6'-Difluoro-4'-methoxyacetophenone
A Comparative Guide to the Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone
Introduction:
This compound is a key building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, stemming from the strategic placement of fluoro and methoxy groups on the aromatic ring, make it a valuable precursor for synthesizing a range of pharmaceutical agents and functional materials. The presence of the difluoro substituents ortho to the acetyl group can significantly influence molecular conformation and binding affinities, while the methoxy group provides a site for further functionalization. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound: the classical Friedel-Crafts Acylation and the more modern Directed ortho-Metalation (DoM). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
Route 1: Friedel-Crafts Acylation of 3,5-Difluoroanisole
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for the introduction of an acyl group onto an aromatic ring.[1][2] In this approach, the readily available starting material, 3,5-difluoroanisole, is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.
Mechanistic Rationale:
The reaction is initiated by the formation of a highly electrophilic acylium ion from the interaction between the acylating agent and the Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃).[1] The electron-rich aromatic ring of 3,5-difluoroanisole then attacks the acylium ion. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the fluoro groups (-F) are deactivating, yet also ortho-, para-directing. In this specific substrate, the directing effects synergize, strongly favoring electrophilic attack at the C2 position (ortho to the methoxy group and meta to both fluorine atoms), leading to the desired product with high regioselectivity. A stoichiometric amount of the Lewis acid is typically required, as the product ketone can form a stable complex with the catalyst.[2]
Detailed Experimental Protocol:
-
To a stirred, cooled (0 °C) solution of 3,5-difluoroanisole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add aluminum trichloride (AlCl₃) (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, slowly add acetyl chloride (1.05 eq) dropwise via a syringe or dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[3] This step hydrolyzes the aluminum complexes.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Route 2: Directed ortho-Metalation (DoM) of 3,5-Difluoroanisole
Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings.[4][5] It utilizes a "Directing Metalation Group" (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the position ortho to the DMG.[6][7]
Mechanistic Rationale:
In this synthesis, the methoxy group of 3,5-difluoroanisole serves as a moderate DMG.[4][6] It coordinates to the Lewis acidic lithium ion of an organolithium base (e.g., n-butyllithium, n-BuLi), positioning the base in close proximity to the ortho-proton at the C2 position. This complex-induced proximity effect (CIPE) facilitates the deprotonation, forming a highly reactive aryllithium intermediate.[7] This intermediate is then trapped by an appropriate acetylating electrophile, such as N,N-dimethylacetamide (DMA) or acetic anhydride, to yield the target acetophenone. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (typically -78 °C) to prevent side reactions.[5]
Detailed Experimental Protocol:
-
To a solution of 3,5-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
In a separate flask, prepare a solution of the electrophile, N,N-dimethylacetamide (DMA) (1.2 eq), in anhydrous THF.
-
Add the solution of DMA dropwise to the aryllithium solution at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Diagram of the Directed ortho-Metalation (DoM) Workflow
Caption: Workflow for Directed ortho-Metalation.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Directed ortho-Metalation (DoM) |
| Starting Materials | 3,5-Difluoroanisole, Acetyl Chloride, AlCl₃ | 3,5-Difluoroanisole, n-BuLi, N,N-Dimethylacetamide |
| Reagent Cost & Handling | Relatively inexpensive reagents. AlCl₃ is moisture-sensitive and corrosive. | n-BuLi is pyrophoric and requires careful handling under inert, anhydrous conditions. |
| Reaction Conditions | 0 °C to room temperature. | Cryogenic temperatures (-78 °C) required. |
| Scalability | Well-established for large-scale industrial synthesis. Exothermic nature requires careful heat management. | More challenging to scale due to cryogenic requirements and handling of pyrophoric reagents. |
| Yield | Generally good to excellent (typically 70-90%). | Often provides very high yields (>90%) on a lab scale. |
| Selectivity | High regioselectivity driven by synergistic directing effects. | Excellent regioselectivity, precisely controlled by the DMG. |
| Waste Stream | Generates significant acidic aqueous waste containing aluminum salts. | Generates less inorganic waste, but requires disposal of organolithium residues. |
| Functional Group Tolerance | Limited. Functional groups sensitive to strong Lewis acids may not be compatible. | Broader functional group tolerance, though incompatible with acidic protons or electrophilic sites. |
Conclusion and Recommendations
Both the Friedel-Crafts Acylation and Directed ortho-Metalation represent viable and effective strategies for the synthesis of this compound.
-
Friedel-Crafts Acylation is the preferred method for large-scale production due to its use of less expensive reagents and less demanding operational conditions (no cryogenics). Its primary drawbacks are the large amount of Lewis acid required and the resulting waste stream.
-
Directed ortho-Metalation offers superior regiocontrol and often higher yields on a laboratory scale. It is an excellent choice for the synthesis of complex analogues where functional group tolerance is critical and when cryogenic conditions are readily accessible. However, the handling of pyrophoric organolithium reagents and the challenges of scaling up low-temperature reactions make it less favorable for industrial applications.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, available equipment, cost considerations, and the need for functional group compatibility in more complex syntheses.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
Safety Operating Guide
Navigating the Disposal of 2',6'-Difluoro-4'-methoxyacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2',6'-Difluoro-4'-methoxyacetophenone, a halogenated aromatic ketone. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, this document synthesizes best practices from guidelines for halogenated organic waste and data from structurally similar compounds. A conservative approach is paramount to ensure personnel safety and environmental compliance.
Pre-Disposal Characterization and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. Based on data from similar fluorinated acetophenones, this compound should be handled as an irritant. Due to its halogenated nature, it is classified as a halogenated organic compound.
Key Considerations:
-
Halogenated Waste Stream: This compound must be segregated into a dedicated halogenated organic waste stream. Co-mingling with non-halogenated waste is not permissible as it complicates disposal and increases costs.[1][2][3]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to assume potential reactivity with strong oxidizing and reducing agents. Avoid mixing with incompatible materials in the waste container.
-
Regulatory Framework: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[4][5][6]
A summary of anticipated hazards is presented in the table below:
| Hazard Class | Anticipated Risk | Mitigation and Handling |
| Acute Toxicity | Potential irritant to eyes, skin, and respiratory tract. | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Environmental | Halogenated organic compounds can be persistent in the environment. | Do not dispose of down the drain or in regular trash.[7][8] All waste must be collected for authorized disposal. |
| Reactivity | Potential for hazardous reactions with incompatible materials. | Segregate from strong oxidizing agents, strong bases, and other reactive chemicals. |
Segregation and Waste Accumulation: A Step-by-Step Protocol
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. The following protocol outlines the necessary steps for accumulating waste this compound.
Materials Required:
-
Designated and properly labeled halogenated organic waste container (glass or polyethylene).
-
Waste label with "Hazardous Waste" clearly visible.
-
Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves (e.g., nitrile), lab coat.
-
Chemical fume hood.
Procedure:
-
Container Selection: Obtain a clean, dry, and compatible waste container. Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[7]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Irritant," "Halogenated Organic"
-
The date of accumulation start.
-
The name of the principal investigator or laboratory supervisor.
-
-
Waste Transfer: In a chemical fume hood, carefully transfer the waste compound into the labeled container. If the compound is a solid, use a dedicated spatula. If it is dissolved in a solvent, pour carefully to avoid splashing.
-
Container Management:
-
Record Keeping: Maintain a log of the approximate amount of waste added to the container. This is crucial for regulatory compliance.
Disposal Pathway Decision Framework
The appropriate final disposal method for this compound will be determined by your institution's environmental health and safety (EHS) department and their contracted waste disposal vendor. The primary and most common method for halogenated organic waste is high-temperature incineration.
Below is a decision-making flowchart to guide the disposal process within a laboratory setting.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Consult SDS (of similar compounds): If available, review the SDS for related compounds for specific guidance.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Work from the outside of the spill inwards.[9][10]
-
Collect Waste: Carefully scoop the absorbed material into a designated waste bag or container.
-
Decontaminate: Clean the spill area with a detergent solution (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill debris as "Hazardous Waste" and arrange for pickup through your EHS department.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and emergency response team.
-
Secure the Area: Prevent re-entry to the spill location.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste characterization, segregation, and established protocols, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
